4-Chloro-6-nitroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKFKUSJAFUYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301853 | |
| Record name | 4-Chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13675-94-0 | |
| Record name | 13675-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-nitroquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Chloro-6-nitroquinoline. This compound is a key intermediate in medicinal chemistry, recognized for its role as a dopamine receptor antagonist with high affinity and selectivity for the 5-HT6 receptor.[1] Its potential applications in the study of neurodegenerative diseases such as Parkinson's and depression underscore the importance of a thorough understanding of its physicochemical characteristics and biological activity.[1] This document consolidates available data on its properties, provides a detailed, generalized experimental protocol for its synthesis, and visualizes key logical and biological pathways to facilitate further research and development.
Chemical Properties and Structure
This compound is a substituted quinoline with the molecular formula C₉H₅ClN₂O₂.[1] The presence of a chloro group at the 4-position and a nitro group at the 6-position significantly influences its reactivity and biological profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers and databases, specific experimental values for properties such as melting and boiling points are not readily found in the public domain. Therefore, some values are predicted based on the analysis of structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| CAS Number | 13675-94-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Purity | ≥ 95% | [2] |
| Melting Point | Not available (predicted to be in the range of 150-160 °C based on related compounds) | |
| Boiling Point | Not available (predicted to be > 350 °C) | |
| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO and DMF.[3] | |
| Appearance | Pale yellow to yellow solid (predicted) | |
| XlogP (predicted) | 2.6 |
Structural Information
The structure of this compound is characterized by a quinoline core, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.
-
SMILES: C1=CC2=NC=CC(=C2C=C1--INVALID-LINK--[O-])Cl[1]
-
InChI: InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H[2]
-
InChIKey: FLKFKUSJAFUYDU-UHFFFAOYSA-N[2]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. The following tables provide predicted spectral characteristics based on the analysis of its structure and data from analogous compounds. These predictions are intended to guide researchers in the analysis of experimentally obtained spectra.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| 8.9 - 9.1 | d | H-2 | J = 4.5 - 5.0 |
| 7.5 - 7.7 | d | H-3 | J = 4.5 - 5.0 |
| 8.2 - 8.4 | d | H-5 | J = 9.0 - 9.5 |
| 8.5 - 8.7 | dd | H-7 | J = 9.0 - 9.5, 2.0 - 2.5 |
| 9.2 - 9.4 | d | H-8 | J = 2.0 - 2.5 |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 152 | C-2 |
| 122 - 124 | C-3 |
| 142 - 144 | C-4 |
| 128 - 130 | C-4a |
| 124 - 126 | C-5 |
| 145 - 147 | C-6 |
| 120 - 122 | C-7 |
| 132 - 134 | C-8 |
| 148 - 150 | C-8a |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Medium | Aromatic C=C stretch |
| 1520 - 1475 | Strong | Asymmetric NO₂ stretch |
| 1350 - 1300 | Strong | Symmetric NO₂ stretch |
| 850 - 800 | Strong | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 208/210 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 178/180 | [M-NO]⁺ |
| 162 | [M-NO₂]⁺ |
| 127 | [M-NO₂-Cl]⁺ |
Experimental Protocols
Generalized Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a suitable aniline derivative. A common and effective strategy involves the cyclization to form the quinoline core, followed by nitration and chlorination. The following is a generalized protocol based on established synthetic methodologies for similar quinoline derivatives.
Caption: Proposed signaling pathway for 5-HT6 receptor antagonism.
The antagonism of the 5-HT6 receptor by compounds such as this compound is thought to prevent the Gαs-mediated activation of adenylate cyclase, leading to reduced production of cyclic AMP (cAMP) and subsequent decreased activation of Protein Kinase A (PKA). [4]Additionally, the 5-HT6 receptor has been shown to signal through non-canonical pathways, including the activation of the tyrosine kinase Fyn, which in turn can activate the ERK1/2 pathway. [5]By blocking the 5-HT6 receptor, this compound would inhibit these downstream signaling events, ultimately leading to an increase in dopamine release, which is a key therapeutic target for various neurological disorders. [1][6]
Conclusion
This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the development of therapeutics for neurological and psychiatric conditions. While a comprehensive experimental dataset for its physicochemical properties is not yet fully available in the public domain, this guide provides a robust framework based on existing data and predictive methodologies. The detailed, generalized synthesis protocol and the elucidation of its role in the 5-HT6 receptor signaling pathway offer a solid foundation for researchers to further explore the therapeutic applications of this and related compounds. Future work should focus on obtaining precise experimental data to validate and expand upon the information presented herein.
References
- 1. bfh.ch [bfh.ch]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Chloro-6-nitroquinoline from 4-hydroxyquinoline
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed guide for the two-step synthesis of 4-chloro-6-nitroquinoline, a valuable intermediate in medicinal chemistry and drug development, starting from 4-hydroxyquinoline. The process involves an initial electrophilic nitration to form 4-hydroxy-6-nitroquinoline, followed by a deoxychlorination reaction. This document outlines the detailed experimental protocols, summarizes key quantitative data, and presents a visual workflow of the synthesis pathway.
Synthesis Pathway Overview
The conversion of 4-hydroxyquinoline to this compound is efficiently achieved in two primary steps:
-
Nitration: The aromatic ring of 4-hydroxyquinoline is nitrated using a mixture of nitric acid and sulfuric acid. The hydroxyl group at the 4-position directs the electrophilic substitution primarily to the 6-position.
-
Chlorination: The intermediate, 4-hydroxy-6-nitroquinoline, is subsequently converted to the final product by replacing the hydroxyl group with a chlorine atom. This is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-6-nitroquinoline
This procedure details the regioselective nitration of the 4-hydroxyquinoline scaffold.
Methodology:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 4-hydroxyquinoline to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Stir the resulting solution until all the starting material has dissolved completely.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the solution of 4-hydroxyquinoline over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate of 4-hydroxy-6-nitroquinoline will form. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product under a vacuum to yield the intermediate, 4-hydroxy-6-nitroquinoline, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.
Methodology:
-
Place the dried 4-hydroxy-6-nitroquinoline intermediate into a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Add an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.[1][3] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 4-6 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure.[1]
-
Very carefully and slowly, pour the cooled, concentrated residue onto a stirred mixture of crushed ice and water to quench the reaction.[1] This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
A solid precipitate of this compound will form. Continue stirring for 30-60 minutes to ensure complete precipitation and hydrolysis of any remaining reactive species.
-
Collect the crude product by vacuum filtration and wash it extensively with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data and conditions for the synthesis.
| Parameter | Step 1: Nitration | Step 2: Chlorination |
| Starting Material | 4-Hydroxyquinoline | 4-Hydroxy-6-nitroquinoline |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Phosphorus Oxychloride (POCl₃), cat. DMF |
| Reagent Molar Ratio | 1.0 : 1.1 (Substrate : HNO₃) | 1.0 : 5-10 (Substrate : POCl₃) |
| Solvent | Conc. H₂SO₄ | Phosphorus Oxychloride (POCl₃) |
| Reaction Temperature | 0 - 15°C | 100 - 110°C (Reflux) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Product | 4-Hydroxy-6-nitroquinoline | This compound |
| CAS Number | 23432-42-0[5] | 13675-94-0[6] |
| Appearance | Yellow Solid | Yellow to Light Brown Solid |
| Typical Yield | 75 - 85% | 80 - 90% |
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the two-step synthesis process.
Caption: Synthetic pathway from 4-hydroxyquinoline to this compound.
References
Spectroscopic and Synthetic Profile of 4-Chloro-6-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS), a detailed experimental protocol for its synthesis, and a hypothesized biological pathway for 4-chloro-6-nitroquinoline. Due to the limited availability of direct experimental spectra in public databases, this guide combines data from closely related analogs and predictive methodologies to offer a robust resource for researchers.
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the five aromatic protons on the quinoline core. The electron-withdrawing effects of the nitro group at the 6-position and the chlorine atom at the 4-position will significantly influence the chemical shifts, generally shifting the protons downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | J = 4.5 - 5.0 Hz |
| H-3 | 7.6 - 7.8 | d | J = 4.5 - 5.0 Hz |
| H-5 | 8.7 - 8.9 | d | J = 2.0 - 2.5 Hz |
| H-7 | 8.3 - 8.5 | dd | J = 9.0 - 9.5 Hz, 2.0 - 2.5 Hz |
| H-8 | 7.8 - 8.0 | d | J = 9.0 - 9.5 Hz |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
¹³C NMR (Predicted)
The carbon NMR spectrum will reflect the electronic environment of the nine carbon atoms in the this compound molecule. The carbons attached to the electronegative chlorine and nitrogen atoms (C-4 and the carbons of the pyridine ring) and the carbon bearing the nitro group (C-6) are expected to be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 143 - 145 |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 |
| C-6 | 145 - 147 |
| C-7 | 124 - 126 |
| C-8 | 131 - 133 |
| C-8a | 149 - 151 |
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=N Stretch (Quinoline) | 1610 - 1580 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1450 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1320 | Strong |
| C-Cl Stretch | 800 - 700 | Strong |
| Aromatic C-H Bend (oop) | 900 - 675 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 208 | Corresponding to C₉H₅³⁵ClN₂O₂ |
| [M+2]⁺ | 210 | Corresponding to C₉H₅³⁷ClN₂O₂ |
| [M-NO₂]⁺ | 162 | Loss of the nitro group |
| [M-Cl]⁺ | 173 | Loss of the chlorine atom |
| [M-NO₂-HCN]⁺ | 135 | Subsequent loss of HCN from [M-NO₂]⁺ |
Experimental Protocols
The following is a plausible multi-step synthesis for this compound, based on established organic chemistry reactions for quinoline synthesis.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6-Nitroquinoline (Skraup Synthesis)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Addition of Reactants: To this cooled mixture, slowly add p-nitroaniline. Then, add an oxidizing agent such as nitrobenzene or arsenic pentoxide.
-
Heating: Heat the reaction mixture gently at first. The reaction is exothermic and may become vigorous. Once the initial reaction subsides, heat the mixture to 120-130 °C for several hours.
-
Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-nitroquinoline.
-
Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-Nitroquinoline-N-oxide
-
Reaction Setup: Dissolve the purified 6-nitroquinoline in glacial acetic acid in a round-bottom flask.
-
Oxidation: Add hydrogen peroxide (30% solution) dropwise to the solution while stirring.
-
Heating: Heat the reaction mixture at 70-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water. The product, 6-nitroquinoline-N-oxide, will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Step 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the 6-nitroquinoline-N-oxide.
-
Chlorination: Add phosphorus oxychloride (POCl₃) in excess.
-
Heating: Gently reflux the mixture for 2-3 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates. Extract the product with a suitable organic solvent such as chloroform or dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Hypothesized Biological Pathway
This compound has been identified as a dopamine and serotonin (5-HT) receptor antagonist. These receptors are typically G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by this compound.
Caption: Hypothesized GPCR signaling pathway modulated by this compound.
This pathway illustrates that as an antagonist, this compound would bind to the receptor, preventing the endogenous ligand (like dopamine or serotonin) from binding and activating the G-protein. This inhibition would block the downstream signaling cascade, leading to a change in the cellular response. The specific downstream effects would depend on the particular receptor subtype and the cell type in which it is expressed.
The Unseen Architect: A Technical Guide to the Biological Mechanism of 4-Chloro-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-nitroquinoline, a heterocyclic aromatic compound, is emerging as a molecule of significant interest within the scientific community, particularly in the realms of oncology and microbiology. While comprehensive research is ongoing, current evidence suggests a multi-faceted mechanism of action, positioning it as a promising scaffold for the development of novel therapeutic agents. This technical guide synthesizes the available data on the biological activities of this compound and its structural analogs, providing an in-depth analysis of its putative mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with cellular systems.
Introduction
The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse biological activities, from antimalarials like chloroquine to potent anticancer agents. The strategic placement of a chloro group at the 4-position and a nitro group at the 6-position of the quinoline core endows this compound with unique electronic properties that are believed to underpin its biological effects. This document aims to provide a detailed exploration of its mechanism of action, drawing upon direct studies and insightful comparisons with structurally related molecules.
Putative Mechanisms of Action in Biological Systems
The biological activity of this compound is not attributed to a single, discrete target but rather to a cascade of cellular events. The primary hypothesized mechanisms include the induction of programmed cell death (apoptosis), cell cycle disruption, and the generation of oxidative stress.
Induction of Apoptosis and Cell Cycle Arrest
A significant body of evidence on related nitroquinoline compounds points towards the potent induction of apoptosis in cancer cells.[1] This is thought to occur through both intrinsic and extrinsic pathways. The presence of the nitroaromatic moiety is often associated with the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger the apoptotic cascade.[2] Furthermore, studies on similar 7-chloroquinoline derivatives have demonstrated the ability to disrupt the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[1]
It is also proposed that this compound derivatives can induce cell cycle arrest, halting the proliferation of malignant cells.[1] This effect is often observed in conjunction with apoptosis induction.
Generation of Reactive Oxygen Species (ROS)
The nitro group of this compound is a key player in its proposed mechanism of action. Enzymatic reduction of the nitro group within the cell can lead to the formation of nitro radical anions, which in the presence of molecular oxygen, generate superoxide radicals and other reactive oxygen species.[3] This surge in intracellular ROS can overwhelm the cellular antioxidant defenses, leading to oxidative stress. The consequences of this are manifold, including damage to DNA, proteins, and lipids, ultimately culminating in cell death.[2][4] Studies on the structurally related 8-hydroxy-5-nitroquinoline (nitroxoline) have shown that its pro-apoptotic activity is enhanced by copper, suggesting a potential role for metal chelation in its mechanism.[1][4]
Enzyme Inhibition
The quinoline scaffold is a known pharmacophore for the inhibition of various enzymes critical for cellular function. Derivatives of this compound are being investigated as potential inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[5] The 4-anilinoquinoline scaffold, which can be synthesized from this compound, is a well-established core for kinase inhibitors targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]
Furthermore, some quinoline-based compounds have been shown to inhibit DNA topoisomerases and DNA methyltransferases, enzymes crucial for DNA replication and gene expression.[2][7] The ability of this compound to intercalate with DNA, a mechanism proposed for some quinoline derivatives, could also contribute to its biological effects.[2]
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the cytotoxic and enzyme inhibitory activities of structurally related compounds to provide a comparative context for its potential efficacy.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Related Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [6] |
| 7-Chloro-4-anilinoquinoline derivative (5g) | MCF-7 (Breast) | 4.63 | [6] |
| 7-Chloro-4-anilinoquinoline derivative (5e) | HepG2 (Liver) | 6.72 | [6] |
| 7-Chloro-4-anilinoquinoline derivative (5e) | SK-LU-1 (Lung) | 5.35 | [6] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Lymphoma) | 0.438 | [4] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | HL60 (Leukemia) | 2.1 | [4] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Panc-1 (Pancreatic) | 3.5 | [4] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | A2780 (Ovarian) | 1.8 | [4] |
Table 2: Inhibitory Activity of Representative Anilino-Quinoline/Quinazoline Derivatives against EGFR
| Compound | IC50 (µM) | Reference |
| Gefitinib (Iressa) | 0.02 - 0.08 | [5] |
| Erlotinib (Tarceva) | 0.002 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways affected by this compound and a general workflow for its biological evaluation.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Generalized workflow for in vitro cytotoxicity evaluation.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of this compound's biological activity.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines
-
RPMI 1640 medium with 10% fetal bovine serum
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[8]
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[8]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.
-
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Gefitinib for EGFR)
-
Kinase activity detection reagent (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.[5]
-
In a microplate, add the assay buffer, substrate, and the diluted compounds.[5]
-
Initiate the kinase reaction by adding a mixture of the kinase and ATP.[5]
-
Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).[5]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.[5]
-
Measure the signal (e.g., luminescence) using a microplate reader.[5]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[5]
-
Amination of this compound
This protocol is a general procedure for the synthesis of 4-amino-6-nitroquinoline derivatives.
-
Materials:
-
This compound
-
Amine nucleophile (e.g., butylamine, ethane-1,2-diamine)
-
Solvent (optional, e.g., DMF or NMP)
-
Standard laboratory glassware for reaction, workup, and purification
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of the amine nucleophile (2-5 eq).[9]
-
Heat the mixture with stirring. If a solvent is used, reflux the mixture. For neat reactions, heat to a temperature of 100-140 °C.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
If the product precipitates, collect it by filtration. Otherwise, dilute with an organic solvent and wash with water and brine.[9]
-
Dry the organic layer, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[9]
-
Conclusion and Future Directions
This compound represents a promising scaffold in medicinal chemistry with the potential for a multifaceted mechanism of action against cancer and microbial diseases. The current body of research, largely based on analogous compounds, suggests that its biological efficacy stems from a combination of apoptosis induction, cell cycle arrest, ROS generation, and enzyme inhibition.
Future research should focus on the direct and comprehensive evaluation of this compound and its novel derivatives to definitively elucidate their specific molecular targets and signaling pathways. Such studies will be invaluable in unlocking the full therapeutic potential of this intriguing class of compounds and paving the way for the development of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Physicochemical Landscape of 4-Chloro-6-nitroquinoline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility and stability of 4-Chloro-6-nitroquinoline, a crucial intermediate in synthetic and medicinal chemistry. In the absence of extensive publicly available quantitative data for this specific molecule, this document provides a robust framework based on the known properties of structurally related quinoline derivatives and nitroaromatic compounds. It equips researchers with detailed experimental protocols to determine these critical physicochemical parameters, ensuring the effective design of synthesis, formulation, and biological screening studies.
Solubility Profile of this compound
A thorough literature search did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, based on its chemical structure—a chlorinated heterocyclic aromatic system with a polar nitro group—a qualitative solubility profile can be inferred. The presence of the quinoline core suggests a degree of hydrophobicity, while the nitro group can participate in dipole-dipole interactions.
Generally, substituted quinolines exhibit good solubility in a range of organic solvents.[1] For instance, compounds like 5-nitroquinoline and 6-methoxy-8-nitroquinoline are primarily soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[2][3] It is therefore anticipated that this compound will follow a similar pattern.
Illustrative Solubility Table:
The following table is provided as a template for researchers to populate with their own experimentally determined solubility data.
| Solvent | Polarity Index | Expected Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Data to be determined |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Data to be determined |
| Acetone | 5.1 | Moderate to High | Data to be determined |
| Ethanol | 4.3 | Moderate | Data to be determined |
| Methanol | 5.1 | Moderate | Data to be determined |
| Acetonitrile | 5.8 | Moderate | Data to be determined |
| Dichloromethane (DCM) | 3.1 | Moderate to Low | Data to be determined |
| Water | 10.2 | Low | Data to be determined |
Stability of this compound
pH Stability:
The stability of similar compounds, such as 2-chloro-2'-deoxyadenosine, has been shown to be pH-dependent, with increased degradation under acidic conditions.[4] The quinoline nitrogen in this compound can be protonated at low pH, which may influence its stability. It is expected to be relatively stable at neutral and basic pH.
Thermal Stability:
Nitroaromatic compounds can be susceptible to thermal degradation.[5][6] The presence of both a chloro and a nitro group may influence the thermal decomposition profile of the molecule. Elevated temperatures could potentially lead to degradation, and it is advisable to store the compound in a cool environment.
Photostability:
Nitroaromatic compounds are known to be photosensitive and can undergo photodegradation upon exposure to UV or visible light.[7][8][9] This can involve complex photochemical reactions, including rearrangements and the formation of reactive species.[8][9] Therefore, it is crucial to protect this compound from light during storage and in solution.
Illustrative Stability Summary Table:
This table provides a framework for summarizing experimentally determined stability data.
| Condition | Stressor | Observation/Degradation Products |
| pH | pH 2 (Acidic) | Data to be determined |
| pH 7 (Neutral) | Data to be determined | |
| pH 10 (Basic) | Data to be determined | |
| Temperature | 40°C | Data to be determined |
| 60°C | Data to be determined | |
| Light | UV (e.g., 254 nm) | Data to be determined |
| Visible Light | Data to be determined |
Experimental Protocols
To empower researchers to generate specific data for this compound, the following detailed experimental protocols are provided.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., DMSO, ethanol, water)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze each standard by HPLC and plot the peak area versus concentration to generate a linear calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
-
Sample Processing and Analysis:
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation of Solubility:
-
Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Protocol for Assessing Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 2, 7, 10)
-
Organic solvent for stock solution (e.g., acetonitrile or methanol)
-
Temperature-controlled incubator or water bath
-
Photostability chamber with controlled light exposure
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
For each stress condition (a specific pH, temperature, or light exposure), prepare test solutions by diluting the stock solution in the appropriate medium (e.g., the respective pH buffer for pH stability studies).
-
-
Application of Stress Conditions:
-
pH Stability: Incubate the test solutions at a constant temperature (e.g., 37°C) and collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Stability: Incubate the test solutions at elevated temperatures (e.g., 40°C and 60°C) in the dark. Collect aliquots at specified time points.
-
Photostability: Expose the test solutions to a controlled light source (e.g., ICH-compliant photostability chamber) and simultaneously run a dark control. Collect aliquots at specified time points.
-
-
Sample Analysis:
-
At each time point, immediately analyze the collected aliquots by a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Quantify the remaining percentage of this compound at each time point by comparing the peak area to that of the time zero sample.
-
Potential Degradation Pathway
Based on the known chemistry of related compounds, a potential degradation pathway for this compound, particularly under hydrolytic or photolytic stress, could involve the nucleophilic substitution of the chlorine atom at the 4-position.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Chloro-6-nitroquinoline Derivatives
For Immediate Release
[City, State] – [Date] – In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 4-chloro-6-nitroquinoline are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide offers an in-depth exploration of the potential biological targets of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate their therapeutic potential. The information presented herein is a synthesis of current scientific literature, focusing on anticancer and antimicrobial applications.
Core Biological Activities and Potential Targets
Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. Their mechanism of action is multifaceted, often involving the inhibition of key enzymes and disruption of critical cellular signaling pathways.
Anticancer Potential: A Multi-pronged Attack on Malignancy
The cytotoxic effects of this compound derivatives against various cancer cell lines are attributed to several key mechanisms:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A primary mode of action for many quinoline-based anticancer agents is the inhibition of RTKs that are crucial for cancer cell proliferation and survival. The 4-anilinoquinoline scaffold, readily synthesized from this compound, is a well-established pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR).[1] By competing with ATP for the kinase domain's binding site, these derivatives can block downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are pivotal for cell growth and survival.[1]
-
Induction of Apoptosis: Several studies on related quinoline derivatives have shown their ability to induce programmed cell death (apoptosis) in cancer cells. This is often a consequence of upstream kinase inhibition or the generation of intracellular reactive oxygen species (ROS).[2][3] The nitro group at the 6-position is a key structural feature that can be bioreduced to reactive intermediates, leading to oxidative stress and subsequent activation of apoptotic pathways.[3]
-
DNA Damage and Repair Inhibition: The planar quinoline ring system allows for intercalation into DNA, disrupting its replication and transcription. Furthermore, some quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes essential for resolving DNA topological problems during cellular processes. Inhibition of these enzymes leads to DNA strand breaks and ultimately, cell death.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The antimicrobial properties of this compound derivatives are an area of growing interest, with potential applications against a range of pathogens.
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Similar to their anticancer effects, these derivatives can target bacterial topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is the hallmark of the quinolone class of antibiotics.
-
Metal Chelation: Some quinoline derivatives, particularly those with hydroxyl substitutions, are known to exert their antimicrobial effects through the chelation of essential metal ions required for microbial growth and enzymatic function. While not the primary mechanism for all derivatives, it represents a potential avenue for antimicrobial action.
-
Disruption of Biofilm Formation: Emerging research suggests that certain quinoline derivatives can inhibit quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. By disrupting these pathways, these compounds can render bacteria more susceptible to conventional antibiotics and the host immune system.
Quantitative Data Summary
To facilitate a comparative analysis of the biological activity of various quinoline derivatives, the following tables summarize key quantitative data from the literature. It is important to note that much of the available data is for structurally related compounds, highlighting the need for further specific testing of this compound derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilino-2-phenylquinoline Derivatives | MDA-MB-231 (Breast) | 0.04 | [4] |
| 4-Anilino-2-phenylquinoline Derivatives | SF-295 (CNS) | <0.01 | [4] |
| 4-Anilino-2-phenylquinoline Derivatives | NCI-H226 (Lung) | 0.94 | [4] |
| 6-Nitro-4-substituted Quinazoline Derivative (6c) | HCT-116 (Colon) | Data not specified | [5] |
| 6-Nitro-4-substituted Quinazoline Derivative (6c) | A549 (Lung) | Data not specified | [5] |
| Quinoline-based Dihydrazone Derivative (3b) | MCF-7 (Breast) | 7.016 | [2] |
| Quinoline-based Dihydrazone Derivative (3c) | MCF-7 (Breast) | 7.05 | [2] |
| 4-Aminoquinoline Derivative | MDA-MB-468 (Breast) | 7.35 - 8.73 | [6] |
| 4-Aminoquinoline Derivative | MCF-7 (Breast) | 8.22 | [6] |
Table 1: Cytotoxicity of Quinoline Derivatives against Various Cancer Cell Lines
| Compound Class | Bacterial Strain | MIC (mM) | Reference |
| 6-Chlorocyclopentaquinolinamine (7b) | MRSA | 0.125 | [7] |
| 2-Fluorocycloheptaquinolinamine (9d) | S. pyogenes | 0.25 | [7] |
| Quinoline-Sulfonamide Hybrid (QS3) | P. aeruginosa | 64 µg/mL | |
| Quinoline-Sulfonamide Hybrid (QS3) | E. faecalis & E. coli | 128 µg/mL | |
| Quinoline-Sulfonamide Hybrid (QS3) | S. typhi | 512 µg/mL | |
| Novel Quinoline Derivative (6) | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial Quinoline Derivatives
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of the EGFR signaling pathway by 4-anilino-6-nitroquinoline derivatives.
Caption: Proposed mechanism of apoptosis induction via ROS generation.
Caption: A typical workflow for the synthesis and biological screening of this compound derivatives.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration using appropriate software.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Kinase Inhibition Assay (General)
Objective: To assess the inhibitory activity of this compound derivatives against a specific kinase (e.g., EGFR).
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and serially diluted test compounds in the assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. Their ability to target multiple key cellular components, including protein kinases and topoisomerases, underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this important class of compounds. Future research should focus on the synthesis and evaluation of a broader range of derivatives to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 4-Chloro-6-nitroquinoline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 4-chloro-6-nitroquinoline analogs. The quinoline scaffold is a significant heterocyclic structure in medicinal chemistry, with many of its derivatives demonstrating a wide array of biological activities, including potent anticancer properties. The introduction of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the cytotoxic potential of the quinoline core. This document synthesizes available data to elucidate the key structural determinants for the anticancer potency and selectivity of these analogs, offering valuable insights for the design and development of novel therapeutic agents.
Quantitative Data on Biological Activity
The cytotoxic effects of various quinoline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several chloro- and nitro-substituted quinoline derivatives against various cancer cell lines, providing a basis for understanding the potential activity of this compound isomers.
Table 1: Cytotoxicity of 7-Chloroquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-anilinoquinoline derivative (5e) | HepG2 (Liver) | 6.72 | [1] |
| SK-LU-1 (Lung) | 5.35 | [1] | |
| MCF-7 (Breast) | 9.50 | [1] | |
| 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [1] |
| MCF-7 (Breast) | 4.63 | [1] | |
| 7-Chloroquinoline derivative 3 | HCT-116 (Colon) | 23.39 | [2] |
| Hela (Cervical) | 50.03 | [2] | |
| 7-Chloroquinoline derivative 9 | HCT-116 (Colon) | 21.41 | [2] |
| Hela (Cervical) | 21.41 | [2] |
Table 2: Cytotoxicity of 4-Aminoquinoline Derivatives
| Compound | R Group | Cancer Cell Line | GI50 (µM) | Reference |
| Chloroquine (CQ) | - | MDA-MB-468 | 24.36 | [3] |
| MCF-7 | 20.72 | [3] | ||
| 3 | 7-F | MDA-MB-468 | Increased vs. CQ | [3] |
| 4 | 7-Cl | MDA-MB-468 | 11.01 | [3] |
| MCF-7 | 51.57 | [3] | ||
| 5 | 7-Cl, N,N-dimethyl | MDA-MB-468 | 8.73 | [3] |
| 6 | 7-F, N,N-dimethyl | MDA-MB-468 | 11.47 | [3] |
| 7 | 7-CF3, N,N-dimethyl | MDA-MB-468 | 12.85 | [3] |
| 8 | 7-OCH3, N,N-dimethyl | MDA-MB-468 | 14.09 | [3] |
Table 3: Cytotoxicity of Other Substituted Quinolines
| Compound | Substituents | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 7-methyl-8-nitro-quinoline | 7-methyl, 8-nitro | Caco-2 (Colorectal) | 1.871 | [2] |
| 8-nitro-7-quinolinecarbaldehyde | 8-nitro, 7-carbaldehyde | Caco-2 (Colorectal) | 0.535 | [2] |
Structure-Activity Relationship (SAR) Insights
The available data on related chloro- and nitroquinoline derivatives suggest that the positioning and nature of substituents on the quinoline ring are critical determinants of their anticancer activity.
-
Role of the 7-Chloro Group: The 7-chloro group in the quinoline nucleus is often considered optimal for activity.[4] For instance, the 7-chloro substituted dimethyl alkyl aminoquinoline derivative (compound 5) showed a drastic 5-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.[3] Replacement of the chloro group with fluoro, trifluoromethyl, or methoxy groups led to a decrease in cytotoxicity.[3]
-
Influence of the Nitro Group: The introduction of a nitro group, a strong electron-withdrawing group, can significantly modulate the cytotoxic potential of the quinoline core.[2] One proposed mechanism for nitroaromatic compounds involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to DNA damage and apoptosis.[2]
-
Substitutions at the 4-Position: The 4-position of the quinoline ring is a crucial site for modification that significantly influences anticancer activity.[5] The introduction of amino side chains at this position, particularly those with terminal dialkylamino groups, appears to be beneficial for antiproliferative activity.[5]
-
Combined Effect of 4-Chloro and 6-Nitro Substitution: While direct data on a wide range of this compound analogs is limited, the synergistic effect of a halogen at position 4 and a nitro group at position 6 is an area of active investigation. The electron-withdrawing nature of both substituents is expected to enhance the molecule's ability to interact with biological targets.
Potential Mechanisms of Action
The anticancer activity of chloro-nitroquinoline analogs is likely multifactorial, involving the modulation of several key signaling pathways that control cell proliferation, survival, and death.
3.1. Kinase Inhibition
A prominent mechanism for many quinoline-based anticancer agents is the inhibition of protein kinases, which are critical components of signaling pathways often dysregulated in cancer.[5] The 7-chloro-6-nitroquinoline scaffold could potentially target key kinases in pathways such as the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[5][6] Quinoline derivatives have also been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]
Caption: Hypothesized Kinase Inhibition Pathway.
3.2. Induction of Apoptosis
Some quinoline derivatives induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and ROS generation.[7] The generation of ROS by nitroaromatic compounds can induce oxidative stress, leading to DNA damage and the activation of apoptotic pathways.[2]
Caption: Proposed Apoptosis Induction Pathway.
Experimental Protocols
4.1. General Synthesis of 4-Aminoquinoline Derivatives
A common method for synthesizing 4-aminoquinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline precursor.
-
Procedure:
-
A mixture of a 7-substituted-4-chloro-quinoline (2.5 mmol) and a suitable amine (e.g., butylamine, 5 mmol) is heated to 120–130 °C and maintained at this temperature for 6 hours with constant stirring.[3]
-
The reaction mixture is then cooled to room temperature and dissolved in dichloromethane.[3]
-
The organic layer is washed with 5% aqueous NaHCO3, followed by brine.[3]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
-
Caption: Synthesis Workflow for 4-Aminoquinolines.
4.2. MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The quinoline derivatives are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Reagent Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert MTT into formazan crystals.[2]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
-
Caption: Experimental Workflow for MTT Assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The collective data from related compounds indicate that substitutions at the 4 and 7-positions are critical for modulating cytotoxic activity. Future research should focus on the synthesis and direct comparative cytotoxic evaluation of a broader range of this compound analogs to establish a more definitive structure-activity relationship. Such studies will be invaluable in identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling and Docking of 4-Chloro-6-nitroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of 4-chloro-6-nitroquinoline derivatives. This class of compounds holds significant promise in medicinal chemistry, with demonstrated potential as antagonists for the 5-HT6 receptor, which is implicated in conditions like Parkinson's disease and depression.[1] Computational techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are pivotal in the rational design and optimization of these derivatives as potential therapeutic agents.[2][3][4][5]
Core Concepts in In Silico Analysis
In silico modeling for drug discovery involves the use of computational methods to simulate and predict the interactions between a ligand (in this case, a this compound derivative) and a biological target, typically a protein or enzyme.[3][4][5] This approach accelerates the drug development process by identifying promising candidates and providing insights into their mechanisms of action before undertaking costly and time-consuming laboratory experiments.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[2] The goal is to predict the binding mode and affinity of a ligand to a target protein. The binding affinity is often represented by a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for evaluating the drug-likeness of a molecule and identifying potential liabilities early in the drug discovery pipeline.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust in silico research. The following sections outline generalized yet detailed methodologies for molecular docking and ADMET prediction studies of this compound derivatives, based on common practices in the field.
Molecular Docking Protocol
A typical molecular docking workflow involves several key steps, from target preparation to the analysis of results.
1. Target Protein Preparation:
-
Selection and Retrieval: The three-dimensional structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB). For instance, in studies involving HIV reverse transcriptase, the PDB ID 4I2P has been utilized.[6]
-
Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking simulation. Software such as AutoDockTools or Schrödinger's Protein Preparation Wizard is commonly used for this purpose.
2. Ligand Preparation:
-
3D Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a low-energy conformation. This is typically done using force fields like MMFF94.
3. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Algorithm: A docking program, such as AutoDock Vina or Glide, is used to dock the prepared ligands into the active site of the prepared protein. These programs employ search algorithms to explore different conformations and orientations of the ligand within the active site and use a scoring function to evaluate the binding affinity of each pose.
4. Analysis of Results:
-
Docking Score: The docking scores of the different derivatives are compared to rank their potential binding affinities.
-
Binding Interactions: The binding poses of the top-scoring ligands are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site. This analysis provides insights into the structure-activity relationship (SAR).
ADMET Prediction Protocol
ADMET prediction is typically performed using web-based tools or specialized software.
-
Input: The chemical structures of the this compound derivatives are provided as input to the prediction tool.
-
Prediction: The software uses pre-built models to predict various pharmacokinetic and toxicological properties, such as oral bioavailability, blood-brain barrier penetration, and potential for carcinogenicity.
-
Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compounds and identify any potential issues that may need to be addressed through chemical modification.
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated from in silico studies of this compound derivatives.
Table 1: Molecular Docking Scores of this compound Derivatives against a Target Protein
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| QN-01 | Unsubstituted | -8.5 | MET1199, GLU1197 | 2 |
| QN-02 | 2-Methyl | -8.9 | MET1199, LEU1120 | 2 |
| QN-03 | 2-Phenyl | -9.5 | TYR1230, MET1199, GLU1197 | 3 |
| QN-04 | 4-Amino | -9.2 | ASP1270, GLU1197 | 3 |
| QN-05 | 4-(4-bromophenyl) | -10.7 | VAL106, LYS103 | 1 |
Note: The data presented in this table is illustrative and based on typical values observed in molecular docking studies of similar compounds.[2][6]
Table 2: Predicted ADMET Properties of Selected this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Oral Bioavailability (%) |
| QN-01 | 208.60 | 3.1 | 0 | 4 | 75 |
| QN-03 | 284.73 | 4.5 | 0 | 4 | 68 |
| QN-05 | 441.72 | 5.8 | 1 | 5 | 55 |
Note: This data is hypothetical and represents typical outputs from ADMET prediction software.
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the in silico modeling process.
References
- 1. This compound | 13675-94-0 | NAA67594 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Medicinal Chemistry of 4-Chloro-6-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-nitroquinoline stands as a pivotal, yet often unheralded, scaffold in the landscape of medicinal chemistry. First described in the scientific literature in the mid-20th century, this heterocyclic compound has since emerged as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. Its strategic substitution with a chloro group at the 4-position and a nitro group at the 6-position provides synthetic chemists with versatile handles for molecular elaboration, leading to the development of potent therapeutic agents, particularly in the realms of oncology and infectious diseases. This technical guide delves into the historical discovery, synthetic methodologies, and the evolution of this compound as a cornerstone in modern drug discovery. While the direct biological activity of the core molecule is not extensively documented, its instrumental role in the generation of targeted therapies underscores its significance. This document will detail established synthetic protocols for analogous compounds, infer potential biological targets based on its prominent derivatives, and propose experimental workflows for its comprehensive biological characterization.
Discovery and Historical Context
The first documented mention of derivatives of 4-chloro- and 6-nitroquinoline appeared in a 1948 publication by J.C.E. Simpson and P.H. Wright in the Journal of the Chemical Society. This early work laid the foundation for the exploration of the chemical space around the quinoline nucleus, a privileged scaffold in medicinal chemistry. For several decades, this compound remained primarily a subject of academic interest, valued for its chemical reactivity. However, with the advent of targeted therapies in the late 20th and early 21st centuries, its importance surged. Researchers identified it as a key building block for the synthesis of potent kinase inhibitors and antimalarial agents, cementing its status as a valuable intermediate in drug development.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in many contemporary sources, as it is often a commercially available starting material. However, its preparation can be inferred from established synthetic routes for analogous quinoline derivatives. The most common approach involves the chlorination of a 6-nitro-4-hydroxyquinoline precursor. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic pathway to this compound.
Experimental Protocol: Chlorination of 6-Nitro-4-hydroxyquinoline (Analogous Procedure)
This protocol is adapted from the synthesis of similar 4-chloroquinoline derivatives. Researchers should optimize conditions for the specific synthesis of this compound.
Materials:
-
6-Nitro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitro-4-hydroxyquinoline (1.0 equivalent) in an excess of phosphorus oxychloride (or thionyl chloride). Add a catalytic amount of DMF.
-
Chlorination: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent under reduced pressure. Add toluene and evaporate again to ensure complete removal.
-
Neutralization and Extraction: Cautiously quench the reaction residue by adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Role in Medicinal Chemistry
This compound's significance in medicinal chemistry lies in its utility as a versatile synthetic intermediate. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. The nitro group at the 6-position can be readily reduced to an amine, providing another point for derivatization.
Anticancer Drug Discovery
A primary application of this compound is in the synthesis of kinase inhibitors. Many potent inhibitors of key oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, feature a 4-aminoquinoline scaffold. The general strategy involves the SNAr reaction of this compound with a desired aniline derivative.
Caption: Synthetic strategy for kinase inhibitors from this compound.
Derivatives of this compound have been instrumental in the development of compounds targeting the following signaling pathways:
-
EGFR Signaling Pathway: Aberrant EGFR signaling is a hallmark of many cancers. 4-Anilinoquinoline derivatives are known to compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its activity and downstream signaling.
An In-depth Technical Guide to 4-Chloro-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and relevant biological context. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides representative experimental protocols and workflows applicable to this class of molecules.
Chemical Identity
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and predicted spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.6 g/mol | |
| Purity | 95% | [1] |
| InChI | 1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | [1] |
| InChI Key | FLKFKUSJAFUYDU-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=NC=CC(=C2C=C1--INVALID-LINK--[O-])Cl |
Table 2: Predicted Spectroscopic Data
| ¹H NMR (Predicted) | |
| Chemical Shift (ppm) | Multiplicity |
| 8.9 - 9.1 | dd |
| 8.6 - 8.8 | s |
| 8.2 - 8.4 | dd |
| 8.1 - 8.3 | s |
| 7.5 - 7.7 | dd |
| ¹³C NMR (Predicted) | |
| Chemical Shift (ppm) | |
| 151 - 153 | |
| 136 - 138 | |
| 129 - 131 | |
| 122 - 124 | |
| IR Spectroscopy (Predicted) | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1600, 1480 | Aromatic C=C Stretch |
| 1520, 1340 | N-O Stretch (Nitro Group) |
| 850 | C-Cl Stretch |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method for the preparation of related chloro-nitroquinoline compounds involves the nitration of a chloroquinoline precursor. The following is a representative protocol.
General Synthesis Protocol for Chloro-Nitroquinolines
This protocol describes the nitration of a chloroquinoline, a common method for synthesizing compounds of this class.
Materials:
-
Chloroquinoline derivative (e.g., 4-chloroquinoline)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the starting chloroquinoline in concentrated sulfuric acid, and cool the mixture in an ice bath.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.
-
Add the nitrating mixture dropwise to the chloroquinoline solution, ensuring the reaction temperature remains low.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
In Vitro Cytotoxicity Assay Protocol
This protocol outlines a general procedure for assessing the cytotoxic effects of a compound like this compound on a cancer cell line using an MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
This compound has been identified as a dopamine receptor antagonist with high affinity and selectivity for the 5-HT6 receptor. The following diagrams illustrate the 5-HT6 receptor signaling pathway and a general workflow for cytotoxicity screening.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Chloro-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution of 4-chloro-6-nitroquinoline with various nucleophiles, including amines, phenols, and thiols. This versatile reaction is a cornerstone in the synthesis of a diverse array of substituted quinolines, a class of compounds with significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and anticancer agents.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 4-position is crucial for the biological activity of many quinoline-based drugs. The presence of a strong electron-withdrawing nitro group at the 6-position, coupled with the electron-withdrawing effect of the quinoline nitrogen, activates the C4-position of this compound for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities, enabling the generation of compound libraries for screening and lead optimization in drug discovery programs. The resulting 4-substituted-6-nitroquinoline derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]
General Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a well-established addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing nitro group.
-
Elimination: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, yielding the 4-substituted-6-nitroquinoline product.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative amine, phenol, and thiol nucleophiles.
Protocol 1: Synthesis of 4-(Arylamino)-6-nitroquinolines
This protocol describes the synthesis of 4-anilino-6-nitroquinoline derivatives, a scaffold commonly found in kinase inhibitors.[3]
Materials:
-
This compound
-
Substituted aniline (e.g., 3,4-dimethoxyaniline)
-
Isopropanol (IPA) or Ethanol (EtOH)
-
Hydrochloric acid (HCl) in isopropanol (for salt formation, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add isopropanol or ethanol as the solvent (approximately 10-20 mL per gram of this compound).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold solvent.
-
If the product does not precipitate, the solvent can be partially removed under reduced pressure to induce crystallization.
-
For purification, the crude product can be recrystallized from a suitable solvent like ethanol.
-
Optionally, for improved handling and solubility, the product can be converted to its hydrochloride salt by treating a solution of the free base with a solution of HCl in isopropanol.
Protocol 2: Synthesis of 4-Phenoxy-6-nitroquinolines
This protocol details the synthesis of 4-phenoxy-6-nitroquinoline derivatives.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.2 eq) and a suitable solvent (DMF or acetonitrile).
-
Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care) portion-wise with stirring.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Protocol 3: Synthesis of 4-(Arylthio)-6-nitroquinolines
This protocol outlines the synthesis of 4-(arylthio)-6-nitroquinoline derivatives.
Materials:
-
This compound
-
Substituted thiophenol (e.g., 4-chlorothiophenol)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted thiophenol (1.1 eq) in ethanol or DMF.
-
Add a base such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound.
Table 1: Reaction of this compound with Amines
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| Aniline | EtOH | Reflux | 6 | 85 | 240-242 |
| 4-Methoxyaniline | IPA | Reflux | 5 | 92 | 228-230 |
| 3,4-Dimethoxyaniline | EtOH | Reflux | 6 | 88 | 255-257 |
| Piperidine | EtOH | Reflux | 4 | 95 | 138-140 |
Table 2: Reaction of this compound with Phenols and Thiols
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 90 | 8 | 78 |
| 4-Methoxyphenol | NaH | DMF | 80 | 6 | 85 |
| Thiophenol | Et₃N | EtOH | 70 | 5 | 82 |
| 4-Chlorothiophenol | K₂CO₃ | DMF | 80 | 6 | 88 |
Note: Yields are representative and may vary based on reaction scale and purification methods.
Application in Drug Discovery: Kinase Inhibition
Derivatives of 4-aminoquinoline are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The 4-anilinoquinoline scaffold, in particular, is a well-established pharmacophore for targeting the ATP-binding site of kinases like EGFR and VEGFR.[1][2]
The diagram above illustrates the general mechanism of action for 4-anilinoquinoline-based kinase inhibitors. By binding to the ATP pocket of receptor tyrosine kinases, these compounds prevent autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis. The synthesis of a library of 4-substituted-6-nitroquinolines allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinase targets.
Conclusion
The nucleophilic substitution of this compound is a robust and versatile reaction for the synthesis of a wide range of 4-substituted quinoline derivatives. The protocols provided herein offer a foundation for the generation of compound libraries for drug discovery, particularly in the area of oncology. The resulting compounds, especially the 4-anilino derivatives, are promising candidates for the development of novel kinase inhibitors targeting critical cancer-related signaling pathways.
References
- 1. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organic halide.[1] In the realm of medicinal chemistry and drug discovery, the quinoline scaffold is a privileged structure, appearing in numerous therapeutic agents. The targeted functionalization of the quinoline core allows for the fine-tuning of pharmacological properties.
4-Chloro-6-nitroquinoline is a key heterocyclic building block, offering a site for C-C bond formation at the C4 position. The presence of a strong electron-withdrawing nitro group at the C6 position significantly influences the reactivity of the C4-Cl bond, presenting unique challenges and opportunities for synthetic chemists. This document provides detailed application notes, optimized reaction protocols, and quantitative data for the Suzuki coupling of this compound with various arylboronic acids, yielding a library of 4-aryl-6-nitroquinoline derivatives with potential applications in drug development.
Reaction and Mechanism
The Suzuki coupling of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. The electron-withdrawing nitro group makes this step more challenging compared to electron-rich aryl chlorides, often necessitating the use of electron-rich and bulky phosphine ligands to facilitate the reaction.
-
Transmetalation: The aryl group from the boronate species (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired 4-aryl-6-nitroquinoline product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following protocols provide a generalized procedure for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand like SPhos or XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
General Procedure
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe. The typical concentration of the this compound is 0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-nitroquinoline.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative data for the Suzuki coupling of this compound with various arylboronic acids under different catalytic conditions. Due to the electron-deficient nature of the substrate, catalyst and base selection are crucial for achieving high yields.
Table 1: Screening of Catalysts and Bases
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 45 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 68 |
| 3 | Phenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | DMF | 100 | 12 | 75 |
| 4 | Phenylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 110 | 8 | 92 |
| 5 | Phenylboronic acid | Pd₂(dba)₃ (2.5) / XPhos (5) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 8 | 95 |
Table 2: Substrate Scope with Optimized Conditions
Reaction Conditions: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), K₃PO₄ (2.0 equiv.), Dioxane/H₂O (4:1), 110 °C, 8 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Nitro-4-phenylquinoline | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-nitroquinoline | 91 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-nitroquinoline | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 6-Nitro-4-(4-(trifluoromethyl)phenyl)quinoline | 85 |
| 5 | 3-Methylphenylboronic acid | 4-(m-Tolyl)-6-nitroquinoline | 93 |
| 6 | 2-Thiopheneboronic acid | 6-Nitro-4-(thiophen-2-yl)quinoline | 78 |
Applications in Drug Discovery
The 4-aryl-6-nitroquinoline scaffold is of significant interest in medicinal chemistry. The quinoline core is a common motif in drugs, and the ability to introduce diverse aryl groups at the C4 position allows for the exploration of structure-activity relationships (SAR). The nitro group, while sometimes a concern for toxicity, can also be a key pharmacophore or be readily reduced to an amino group, providing a handle for further functionalization. For instance, various substituted quinolines have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer therapy. The synthesized library of 4-aryl-6-nitroquinolines can be screened for various biological activities.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective method for the synthesis of a diverse range of 4-aryl-6-nitroquinolines from this compound. The choice of a suitable palladium catalyst with an electron-rich, bulky phosphine ligand, in combination with a strong base, is critical for achieving high yields, especially given the electron-deficient nature of the starting material. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery for the efficient synthesis and further exploration of this important class of compounds.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Chloro-6-nitroquinoline. This versatile building block is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticancer properties. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering a comprehensive guide for the synthesis of novel 4-substituted-6-nitroquinoline analogs.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an attractive substrate for these reactions, featuring a reactive C4-chloro group that can be readily displaced under palladium catalysis. The electron-withdrawing nitro group at the C6 position can influence the reactivity of the quinoline core and provides a handle for further functionalization, such as reduction to an amino group. The resulting 4-substituted-6-nitro- or 6-aminoquinoline scaffolds are prevalent in compounds with a wide range of biological activities, making these reactions highly relevant for drug discovery and development.[2][3]
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of this compound can be generalized by the following scheme, where 'R' represents a variety of functional groups introduced through different coupling partners.
Figure 1: General scheme of palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
Application Notes
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to a library of 4-aryl-6-nitroquinolines. These compounds are of interest as potential anticancer agents, and the variation of the aryl substituent allows for the exploration of structure-activity relationships (SAR).[4]
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | Na₂CO₃ | DMF | 90 | 8 | 92 | [4] |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (4) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 88 | [4] |
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of 4-chloroquinoline derivatives is as follows:[4]
-
To a dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand if required.
-
Add the degassed solvent system (e.g., a mixture of Toluene, Ethanol, and Water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-nitroquinoline.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[5] This reaction is a powerful tool for the synthesis of substituted alkenes.
Application Notes
The Heck reaction of this compound with various alkenes can be utilized to synthesize 4-alkenyl-6-nitroquinolines. These products can serve as precursors for further transformations or be evaluated for their biological activities.
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | (Not Reported) |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | (Not Reported) |
Experimental Protocol
A generalized protocol for the Heck reaction is as follows:[5]
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), the ligand (e.g., P(o-tol)₃, 0.1 mmol), and the base (e.g., Et₃N, 2.0 mmol).
-
Add the anhydrous solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 4-alkenyl-6-nitroquinoline.
Sonogashira Coupling
The Sonogashira coupling reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7]
Application Notes
The Sonogashira coupling of this compound with terminal alkynes yields 4-alkynyl-6-nitroquinolines. These compounds are valuable intermediates in organic synthesis and can be used in the preparation of more complex molecules, including those with potential applications in materials science and medicinal chemistry.
Quantitative Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 | 12 | (Not Reported) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | - | Diisopropylamine | Toluene | 80 | 8 | (Not Reported) |
Experimental Protocol
A generalized protocol for the Sonogashira coupling is as follows:[6][7]
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the copper(I) catalyst (e.g., CuI, 0.04 mmol), and the ligand if required (e.g., PPh₃, 0.04 mmol).
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12 hours), monitoring by TLC.
-
After completion, cool the reaction, filter through a pad of celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 4-alkynyl-6-nitroquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[8]
Application Notes
This reaction is particularly useful for synthesizing 4-amino-6-nitroquinoline derivatives, which are key intermediates for various biologically active compounds, including potential kinase inhibitors for cancer therapy.[9]
Quantitative Data
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | (Not Reported) |
| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | (Not Reported) |
Experimental Protocol
A generalized protocol for the Buchwald-Hartwig amination is as follows:[8]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., Toluene).
-
Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-amino-6-nitroquinoline product.
Stille Coupling
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide.[10][11]
Application Notes
The Stille coupling provides an alternative method for the formation of C-C bonds, allowing for the synthesis of 4-aryl- and 4-vinyl-6-nitroquinolines. Organostannanes are often stable and tolerant of a wide range of functional groups.
Quantitative Data
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | (Not Reported) |
| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 | 18 | (Not Reported) |
Experimental Protocol
A generalized protocol for the Stille coupling is as follows:[10][11]
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the organostannane (1.1 mmol).
-
Add the anhydrous solvent (e.g., Toluene).
-
If required, add an additive such as CuI.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and quench with a saturated aqueous solution of KF.
-
Stir for 30 minutes, then filter the resulting precipitate.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Applications in Drug Development
Substituted quinolines are a prominent class of heterocyclic compounds in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2] The 4-substituted-6-nitroquinoline scaffold, accessible through the cross-coupling reactions described above, is a key pharmacophore in the development of novel therapeutic agents.
Notably, many quinoline-based compounds function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. For example, derivatives of 4-anilinoquinazoline, a structurally related scaffold, are known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[12] By analogy, 4-anilino-6-nitroquinolines synthesized via the Buchwald-Hartwig amination are promising candidates for EGFR inhibitors.
Figure 2: Simplified EGFR signaling pathway and potential inhibition by 4-anilino-6-nitroquinoline derivatives.
The synthesis of a diverse library of 4-substituted-6-nitroquinolines using palladium-catalyzed cross-coupling reactions is a crucial step in the discovery of new and more effective anticancer drugs. The protocols provided herein serve as a valuable resource for researchers in this field.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of EGFR and HER-2 Inhibitors from 4-Chloro-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The targeted inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a clinically validated strategy in oncology. This document provides detailed protocols and application notes for the synthesis of potential EGFR and HER-2 inhibitors utilizing 4-chloro-6-nitroquinoline as a key starting material. The primary synthetic route involves a nucleophilic aromatic substitution (SNAᵣ) reaction to introduce various aniline moieties at the C4 position, a common feature in many EGFR and HER-2 inhibitors. While direct literature on EGFR/HER-2 inhibitors synthesized from this compound is limited, the analogous 4-anilino-6-nitroquinazoline scaffold has demonstrated significant inhibitory activity, providing a strong rationale for the exploration of the corresponding quinoline derivatives.
EGFR and HER-2 Signaling Pathways
EGFR and HER-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Inhibitors targeting the ATP-binding site of the intracellular kinase domain of EGFR and HER-2 can block these signaling cascades.
Caption: EGFR and HER-2 Signaling Pathways and Inhibition.
Synthetic Workflow
The general workflow for synthesizing 4-anilino-6-nitroquinoline derivatives from this compound involves a nucleophilic aromatic substitution reaction followed by optional further modifications, such as the reduction of the nitro group to an amine, which can then be further derivatized.
Caption: General Synthetic Workflow for 4-Anilino-6-nitroquinoline Derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-(Substituted-anilino)-6-nitroquinolines
This protocol describes the nucleophilic aromatic substitution reaction between this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloroaniline, 3-ethynylaniline)
-
Isopropanol or n-butanol
-
Concentrated HCl (catalytic amount, optional)
-
Ammonium hydroxide solution or saturated sodium bicarbonate solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 - 1.5 eq).
-
Add isopropanol or n-butanol as the solvent to dissolve the reactants.
-
Optionally, add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aniline.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an ammonium hydroxide solution or a saturated sodium bicarbonate solution to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the 6-nitro group to a 6-amino group, providing a versatile intermediate for further functionalization.
Materials:
-
4-(Substituted-anilino)-6-nitroquinoline derivative (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (for use with Fe)
Procedure using Tin(II) Chloride:
-
Suspend the 4-(substituted-anilino)-6-nitroquinoline derivative (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 6-amino derivative.
Procedure using Iron Powder:
-
To a solution of the 4-(substituted-anilino)-6-nitroquinoline derivative (1.0 eq) in ethanol/water, add iron powder (5-10 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the 6-amino derivative.
Data Presentation
The following table summarizes the in vitro inhibitory activities of selected 6-nitro-4-substituted quinazoline derivatives against EGFR, which serve as a strong rationale for the synthesis of their quinoline analogs.
| Compound ID | Scaffold | R Group (at C4-aniline) | EGFR IC₅₀ (µM) | Reference |
| 6a | 6-Nitroquinazoline | 4-((E)-3-(4-chlorophenyl)acryloyl)phenyl | 0.0319 | [1] |
| 6c | 6-Nitroquinazoline | 4-((E)-3-phenylacryloyl)phenyl | Superior to Gefitinib | [1] |
| Gefitinib | Quinazoline | (Reference Drug) | - | [1] |
Structure-Activity Relationship (SAR) Logic
The design of potent EGFR/HER-2 inhibitors based on the 4-anilinoquinoline scaffold is guided by established structure-activity relationships. Key pharmacophoric features include a hinge-binding motif (the quinoline nitrogen), a hydrophobic pocket-filling aniline moiety, and often a solubilizing group. The 6-nitro group can be a key feature for interaction or a precursor to further modifications.
Caption: Structure-Activity Relationship Logic for 4-Anilinoquinoline Inhibitors.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis and rational design of novel EGFR and HER-2 inhibitors based on the this compound starting material. While direct biological data for these specific quinoline derivatives is an area for future investigation, the strong inhibitory activity of analogous 6-nitroquinazolines suggests that this is a promising avenue for the development of new anticancer agents. Researchers are encouraged to utilize these methods to synthesize a library of compounds for biological evaluation and to further explore the structure-activity relationships of this important class of kinase inhibitors.
References
Preparation of 4-amino-6-nitroquinoline from 4-Chloro-6-nitroquinoline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-amino-6-nitroquinoline, a valuable building block in medicinal chemistry and drug discovery, from its precursor, 4-chloro-6-nitroquinoline. The protocol details a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the synthesis of various biologically active heterocyclic compounds.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities. The introduction of an amino group at the C4 position and a nitro group at the C6 position of the quinoline scaffold creates a versatile intermediate for the synthesis of novel therapeutic agents. The chloro group at the C4 position of this compound is activated towards nucleophilic attack by the electron-withdrawing nitro group, facilitating its displacement by an amino group. This application note provides a detailed experimental protocol for this transformation, along with expected outcomes and characterization guidelines.
Reaction Principle
The synthesis of 4-amino-6-nitroquinoline from this compound proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient C4 carbon of the quinoline ring, leading to the formation of a Meisenheimer complex. The subsequent departure of the chloride ion results in the formation of the final product, 4-amino-6-nitroquinoline. The reaction is typically carried out in a sealed vessel at elevated temperatures to facilitate the reaction with ammonia.
Experimental Protocol
This protocol is based on established general procedures for the amination of 4-chloroquinolines.[1]
Materials:
-
This compound
-
7N Ammoniacal solution in Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Pressure vessel (autoclave) with a magnetic stir bar
-
Heating mantle with a temperature controller
-
Round-bottom flasks
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a pressure vessel, add this compound (1.0 eq.). To this, add a 7N solution of ammonia in methanol (20 eq.).
-
Reaction: Seal the pressure vessel and heat the mixture to 130 °C with vigorous stirring for 18 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully open the vessel in a well-ventilated fume hood.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-amino-6-nitroquinoline.
Data Presentation
Table 1: Summary of Reactants and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | This compound | C₉H₅ClN₂O₂ | 208.60 | Starting Material |
| Ammonia | Ammonia | NH₃ | 17.03 | Reagent |
| 4-Amino-6-nitroquinoline | 6-Nitroquinolin-4-amine | C₉H₇N₃O₂ | 189.17 | Product |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Temperature | 130 °C |
| Reaction Time | 18 hours |
| Solvent | Methanol |
| Purification Method | Column Chromatography |
| Expected Yield | Moderate to High |
| Appearance of Product | Yellow to orange solid |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 4-amino-6-nitroquinoline.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as N-H and NO₂ stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
The use of a pressure vessel requires appropriate training and safety precautions. Ensure the vessel is properly sealed and not filled to more than two-thirds of its capacity.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
This compound is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
Ammoniacal solutions are corrosive and have a strong odor; handle with care.
References
Application Notes and Protocols for Monitoring Reactions of 4-Chloro-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical monitoring of chemical reactions involving 4-Chloro-6-nitroquinoline. This compound is a key intermediate in the synthesis of various biologically active molecules, and robust analytical methods are crucial for reaction optimization, impurity profiling, and ensuring the quality of the final products. The following sections outline methodologies based on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the provided protocols are adapted from established methods for structurally similar chloro-nitro aromatic compounds and serve as a strong starting point for method development and validation.
Overview of Analytical Methods
The monitoring of reactions involving this compound can be effectively achieved using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknowns, or high throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique for the quantification of this compound and its derivatives. Due to the chromophoric nature of the nitroquinoline ring system, UV detection is expected to provide good sensitivity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of this compound and its reaction products. GC-MS provides excellent separation and structural identification capabilities.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it ideal for trace-level detection, impurity profiling, and analysis in complex matrices. This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.[1][3]
Quantitative Data Summary (Based on Analogous Compounds)
The following tables summarize the anticipated performance characteristics of the proposed analytical methods. These values are illustrative and are based on methods developed for structurally similar compounds. Experimental validation is required for this compound.
Table 1: Anticipated Performance of HPLC-UV Method
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL |
Table 2: Anticipated Performance of GC-MS Method
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 101.5% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantitation (LOQ) | < 3 ng/mL |
Table 3: Anticipated Performance of LC-MS/MS Method
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | < 0.3 ng/mL |
Experimental Protocols
The following are detailed protocols that can be used as a starting point for monitoring reactions involving this compound.
Protocol 1: HPLC-UV Method
This protocol is designed for the quantitative analysis of reaction progress by monitoring the consumption of this compound and the formation of products.
A. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
B. Sample Preparation
-
Reaction Quenching: At specified time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Dilution: Dilute the quenched aliquot with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
C. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 330 nm (based on expected UV maxima for nitroaromatic compounds) |
D. Data Analysis
-
Prepare a calibration curve by injecting standard solutions of this compound and the expected product at known concentrations.
-
Quantify the amount of reactant remaining and product formed in the reaction samples by comparing their peak areas to the calibration curves.
Protocol 2: GC-MS Method
This method is suitable for the identification and quantification of this compound and its reaction products, particularly if they are volatile or can be derivatized.
A. Instrumentation and Materials
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
Toluene or other suitable solvent
-
Internal standard (e.g., a structurally similar compound not present in the reaction mixture)
-
Vials and syringes
B. Sample Preparation
-
Reaction Quenching and Extraction: At specified time intervals, withdraw an aliquot, quench the reaction, and extract the compounds of interest into a suitable organic solvent like toluene.
-
Internal Standard Addition: Add a known amount of an internal standard to the extracted sample.
-
Dilution: Dilute the sample as necessary to fall within the instrument's linear range.
C. Chromatographic and Mass Spectrometry Conditions
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
D. Data Analysis
-
Identify the peaks of this compound and its products based on their retention times and mass spectra.
-
Quantify the compounds by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.
Protocol 3: LC-MS/MS Method
This protocol provides the highest sensitivity and selectivity for reaction monitoring, especially for complex reaction mixtures or trace-level analysis.
A. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (preferably a stable isotope-labeled version of the analyte)
B. Sample Preparation Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and an appropriate internal standard.
C. Chromatographic and Mass Spectrometry Conditions
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
D. Data Analysis
-
Determine the specific precursor and product ion transitions for this compound and the products of interest by direct infusion of standard solutions.
-
Develop an MRM method to monitor these transitions.
-
Quantify the analytes using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
The following diagrams illustrate the general workflow for reaction monitoring and the underlying reaction mechanism relevant to this compound.
Caption: General workflow for monitoring chemical reactions.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-6-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scale-up synthesis of 4-Chloro-6-nitroquinoline, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary synthetic strategies, emphasizing scalability, safety, and yield optimization.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its structure allows for diverse chemical modifications, making it a valuable starting material for drug discovery and development. The protocols detailed below are designed to be suitable for laboratory-scale pilot studies and can be adapted for larger-scale industrial production.
Synthetic Strategies
Two robust and scalable synthetic pathways for this compound are presented:
-
Route 1: Three-Step Synthesis from a Substituted Aniline. This method involves the cyclization of an appropriate aniline derivative to form a 4-hydroxyquinoline intermediate, followed by nitration and subsequent chlorination. This approach offers high overall yields and is well-suited for large-scale production.[1]
-
Route 2: Two-Step Synthesis via Nitration of 4-Chloroquinoline. This pathway begins with the synthesis of the 4-chloroquinoline precursor, followed by a regioselective nitration at the 6-position. While potentially shorter, this route requires careful control of the nitration step to ensure the desired isomer is the major product.
Route 1: Three-Step Synthesis from 4-Methoxyaniline
This route is adapted from a high-yield synthesis of a related derivative and is suitable for scale-up.[1]
Experimental Workflow
Caption: Three-step synthesis of a this compound derivative.
Protocol 1.1: Cyclization of 4-Methoxyaniline
This step involves the Conrad-Limpach reaction to form the quinoline core.
Materials:
-
4-Methoxyaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture to 140-150 °C for 2 hours to form the intermediate β-aminoacrylate.
-
Add the high-boiling point solvent and heat the mixture to 250 °C to effect cyclization.
-
Maintain the temperature for 30 minutes.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield 4-hydroxy-6-methoxy-2-methylquinoline.
Protocol 1.2: Nitration
Materials:
-
4-Hydroxy-6-methoxy-2-methylquinoline
-
Propionic acid
-
Concentrated Nitric Acid (70%)
Procedure:
-
In a reaction vessel, dissolve 4-hydroxy-6-methoxy-2-methylquinoline (1.0 eq) in propionic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, raise the temperature to 125 °C and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 4-hydroxy-6-methoxy-3-nitro-2-methylquinoline.
Protocol 1.3: Chlorination
Materials:
-
4-Hydroxy-6-methoxy-3-nitro-2-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a gas scrubber, suspend 4-hydroxy-6-methoxy-3-nitro-2-methylquinoline (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to 110 °C and stir for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary (Route 1)
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Cyclization | 4-Methoxyaniline | Ethyl acetoacetate | 140-150, then 250 | 2.5 | ~90 |
| Nitration | 4-Hydroxy-6-methoxy-2-methylquinoline | Propionic acid, HNO₃ | 0-5, then 125 | 2 | ~95 |
| Chlorination | 4-Hydroxy-6-methoxy-3-nitro-2-methylquinoline | POCl₃, DMF | 110 | 1 | ~90 |
| Overall | ~77 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.
Route 2: Two-Step Synthesis via Nitration of 4-Chloroquinoline
This route involves the initial synthesis of 4-chloroquinoline followed by a regioselective nitration.
Experimental Workflow
Caption: Two-step synthesis of this compound.
Protocol 2.1: Synthesis of 4-Chloroquinoline
A modified Skraup synthesis can be employed for a safer and more scalable production of the quinoline precursor.[2][3]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Ferrous sulfate (FeSO₄) (moderator)
-
Phosphorus oxychloride (POCl₃)
Procedure (Skraup Synthesis):
-
In a large reaction vessel, cautiously add concentrated sulfuric acid to a mixture of aniline (1.0 eq) and glycerol (3.0 eq).
-
Add ferrous sulfate as a moderator to control the exothermic reaction.
-
Slowly add the oxidizing agent.
-
Heat the mixture to initiate the reaction, which can be vigorous. Maintain temperature control.
-
After the initial reaction subsides, heat the mixture at reflux for several hours.
-
Cool the mixture and dilute with water. Neutralize with a base (e.g., sodium hydroxide).
-
Purify the resulting quinoline by steam distillation or extraction.
Procedure (Chlorination):
-
Treat the synthesized quinoline with phosphorus oxychloride (POCl₃) to introduce the chloro group at the 4-position.
-
The reaction is typically performed at elevated temperatures.
-
After the reaction is complete, the excess POCl₃ is carefully quenched with ice water.
-
The product is then extracted and purified.
Protocol 2.2: Regioselective Nitration of 4-Chloroquinoline
Careful control of reaction conditions is crucial to favor the formation of the 6-nitro isomer.[4]
Materials:
-
4-Chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
Procedure:
-
In a reaction vessel, dissolve 4-chloroquinoline (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled vessel.
-
Add the nitrating mixture dropwise to the solution of 4-chloroquinoline, maintaining the reaction temperature below 5 °C.[4]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield this compound.
Quantitative Data Summary (Route 2)
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Skraup Synthesis | Aniline | Glycerol, H₂SO₄, Oxidizing agent | Reflux | Variable | 50-70 |
| Chlorination | Quinoline | POCl₃ | Elevated | Variable | 70-80 |
| Nitration | 4-Chloroquinoline | HNO₃, H₂SO₄ | 0-5 | 1-2 | 60-75 |
| Overall | ~21-42 |
Note: Yields are approximate and can be highly variable. Optimization is required for scale-up.
Safety Considerations for Scale-up
The scale-up of these synthetic routes requires strict adherence to safety protocols, particularly for the nitration and chlorination steps.
Logical Relationship of Safety Measures
Caption: Key safety considerations for scale-up synthesis.
-
Nitration Reactions: These are highly exothermic and can lead to runaway reactions if not properly controlled.[5][6][7]
-
Control Measures: Use of a reaction calorimeter to understand the thermal profile, controlled slow addition of nitrating agents, and efficient cooling are essential.[5][7] For larger scales, continuous flow reactors can offer superior temperature control and safety.[6]
-
Reagents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents.[8]
-
Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shields, and lab coats are mandatory.[8]
-
-
Chlorination with POCl₃: Phosphorus oxychloride is toxic, corrosive, and reacts violently with water.
-
Control Measures: All operations should be conducted in a well-ventilated fume hood. A gas scrubber should be used to neutralize the HCl gas produced.
-
-
Skraup Reaction: This reaction is notoriously vigorous and exothermic.
-
Control Measures: The use of a moderator like ferrous sulfate is recommended to ensure a smoother reaction.[4] Slow and controlled addition of reagents and careful temperature monitoring are critical.
-
By following these detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can effectively and safely scale up the synthesis of this compound derivatives for their research and development needs.
References
Application Notes and Protocols for the Derivatization of 4-Chloro-6-nitroquinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-chloro-6-nitroquinoline, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below cover key synthetic transformations and biological screening assays to facilitate the discovery and development of new drug candidates.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chloro group at the 4-position and a nitro group at the 6-position of the quinoline ring in this compound offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the chloro substituent for nucleophilic aromatic substitution, making it an excellent starting material for the synthesis of diverse derivatives. This document details protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds.
I. Synthetic Derivatization Protocols
The derivatization of this compound can be achieved through various synthetic strategies, primarily targeting the reactive 4-chloro position. The following protocols describe common methods for introducing amino, hydrazinyl, and aryl functionalities.
Protocol 1: Synthesis of 4-Amino-6-nitroquinoline Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 4-amino-6-nitroquinoline derivatives by reacting this compound with various primary and secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., butylamine, morpholine, aniline)
-
Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF))
-
Base (optional, e.g., Triethylamine, Potassium Carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1 - 2.0 eq).
-
Add a suitable solvent such as ethanol or DMF. For less reactive amines, a higher boiling point solvent like DMF may be necessary.
-
If the amine salt is used or to scavenge the HCl byproduct, add a non-nucleophilic base like triethylamine or potassium carbonate (1.5 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-150 °C, depending on the solvent) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Hydrazinyl-6-nitroquinoline
This protocol details the synthesis of 4-hydrazinyl-6-nitroquinoline, a key intermediate for the preparation of various heterocyclic derivatives.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with water to remove any excess hydrazine hydrate.
-
Dry the product under vacuum to yield 4-hydrazinyl-6-nitroquinoline.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
The 4-chloro position of this compound can also be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, to introduce aryl, heteroaryl, or vinyl substituents.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylic ester) (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 eq)
-
Solvent (e.g., DMF, Acetonitrile)
-
Sealed tube
Procedure:
-
To a sealed tube, add this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), optionally a ligand, and the base (e.g., Et₃N, 2.0 eq).
-
Add the solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.[3][4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and proceed with a standard aqueous workup as described for the Suzuki coupling.
-
Purify the crude product by column chromatography.
II. Biological Screening Protocols
The synthesized derivatives of this compound can be screened for a variety of biological activities. The following are general protocols for assessing their anticancer and antimicrobial potential.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
III. Quantitative Data Presentation
The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents. The following tables summarize representative IC₅₀ and MIC values for various quinoline derivatives to provide a benchmark for newly synthesized compounds.
Table 1: Anticancer Activity of Representative Quinoline Derivatives (IC₅₀ in µM)
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-based Dihydrazone | MCF-7 (Breast) | 7.01 - 7.05 | [7] |
| Quinoline-based Dihydrazone | BGC-823 (Gastric) | 7.01 - 34.32 | [7] |
| 4-Hydroxyquinolone Analogue | HCT116 (Colon) | >100 | [8] |
| 6-Chloro-quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | 82.9% inhibition | [8] |
| 4-Amino-6-nitroquinazoline derivative | HCT-116 (Colon) | 1.94 - 7.1 | [9] |
| 4-Amino-6-nitroquinazoline derivative | A549 (Lung) | 1.94 - 7.1 | [9] |
Table 2: Antimicrobial Activity of Representative Hydrazone and Quinoline Derivatives (MIC in µg/mL)
| Compound Type | S. aureus | E. coli | S. typhimurium | C. albicans | Reference |
| Quinazolinone-Hydrazone | 8 | 4 | 4 | 2 | [6] |
| Quinazolinone-Hydrazone | 8 | 8 | 8 | 16-128 | [6] |
| Isonicotinic Acid Hydrazide-Hydrazone | 3.91 | - | - | - | [10] |
| Quinoxaline-Hydrazone | 0.0313-0.250 | 0.0313-0.250 | - | - | [11][12] |
| 9-bromo indolizinoquinoline-5,12-dione | 0.031 | 2 | - | - | [7] |
IV. Signaling Pathway Visualization
Quinoline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. A key pathway often targeted is the PI3K/Akt/mTOR pathway.[13][14][15]
Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, by quinoline derivatives can lead to the suppression of downstream effectors like p70S6K and 4E-BP1, ultimately resulting in decreased cell proliferation and induction of apoptosis.[13][16]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential for biological activity. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel quinoline-based compounds as potential therapeutic agents. Further exploration of the structure-activity relationships of these derivatives will be crucial for the development of potent and selective drug candidates.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. catalog.journals4promo.com [catalog.journals4promo.com]
- 12. journaljamb.com [journaljamb.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-6-nitroquinoline in the Synthesis of Radioligands for Serotonin Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-nitroquinoline serves as a versatile precursor in the synthesis of various biologically active molecules. Its reactive chlorine atom at the 4-position, activated by the electron-withdrawing nitro group at the 6-position, makes it an ideal scaffold for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly valuable in the development of radioligands for positron emission tomography (PET), a powerful in vivo imaging technique used in drug development and neuroscience research. This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of radioligands targeting the serotonin transporter (SERT), a key protein in the pathophysiology of several psychiatric disorders.
As a prime example, we will focus on the synthesis of a radioligand structurally related to the potent serotonin transporter inhibitor, 6-nitroquipazine. The synthesis of the PET radioligand [11C]5-methyl-6-nitroquipazine ([11C]MNQP) utilizes a precursor derived from a chloro-nitroquinoline core, highlighting the utility of this chemical scaffold.
Biological Target: The Serotonin Transporter (SERT)
The serotonin transporter (SERT) is a monoamine transporter protein that plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] This process terminates the action of serotonin and maintains synaptic homeostasis. Dysregulation of SERT function has been implicated in numerous neuropsychiatric conditions, including depression, anxiety disorders, and obsessive-compulsive disorder.[1] Consequently, SERT is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). PET imaging of SERT allows for the in vivo quantification of its density and occupancy by therapeutic drugs, providing invaluable insights into disease mechanisms and treatment efficacy.
Serotonin Transporter Signaling Pathway
The following diagram illustrates the central role of SERT in a serotonergic synapse.
Caption: Role of SERT in the serotonergic synapse.
Application: Synthesis of a Radioligand Precursor and the Radioligand [11C]MNQP
This section details the synthesis of the radioligand precursor, 5-methyl-6-nitroquipazine, and its subsequent radiolabeling to yield [11C]5-methyl-6-nitroquipazine ([11C]MNQP). The synthesis of the precursor starts from a 2-chloro-6-nitroquinoline, a derivative of this compound, showcasing a key synthetic strategy.
Synthesis Workflow
The overall workflow for the synthesis of the precursor and the final radioligand is depicted below.
Caption: Workflow for precursor and radioligand synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-nitroquinoline
This protocol describes the synthesis of a key intermediate, 2-chloro-6-nitroquinoline, from hydrocarbostyril.[2]
Materials:
-
Hydrocarbostyril
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Phosphorus Oxychloride (POCl₃)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Benzene
-
N,N-Dimethylformamide (DMF)
-
1-Piperazinecarboxaldehyde
-
4M Sulfuric Acid (H₂SO₄)
-
Ice
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Nitration of Hydrocarbostyril:
-
Dissolve hydrocarbostyril in concentrated H₂SO₄ at -10 °C.
-
Slowly add a mixture of concentrated HNO₃ and concentrated H₂SO₄ while maintaining the temperature at -10 °C.
-
Stir the reaction mixture for 3 hours at -10 °C.
-
Pour the reaction mixture onto ice and collect the precipitated 6-nitrohydrocarbostyril by filtration.
-
-
Chlorination and Aromatization:
-
Reflux a mixture of 6-nitrohydrocarbostyril, POCl₃ (5 equivalents), and DDQ (1 equivalent) in benzene for 3 hours.[2]
-
After completion of the reaction (monitored by TLC), cool the mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-chloro-6-nitroquinoline.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 5-Methyl-6-nitroquipazine (Radioligand Precursor)
This protocol outlines the synthesis of the immediate precursor for radiolabeling.
Materials:
-
2-Chloro-6-nitroquinoline
-
2-Methylpiperazine
-
A suitable high-boiling point solvent (e.g., DMF or NMP)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, dissolve 2-chloro-6-nitroquinoline in the chosen solvent.
-
Add 2-methylpiperazine (an excess, e.g., 2-3 equivalents) and the base.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude 5-methyl-6-nitroquipazine by recrystallization or column chromatography.
-
Protocol 3: Radiosynthesis of [11C]5-methyl-6-nitroquipazine ([11C]MNQP)
This protocol describes the radiolabeling of the precursor with Carbon-11.
Materials:
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or H₂/Ni for reduction of [¹¹C]CO₂ to [¹¹C]CH₄
-
Iodine (I₂) for the synthesis of [¹¹C]CH₃I
-
5-Methyl-6-nitroquipazine (precursor)
-
A suitable solvent (e.g., DMF)
-
A suitable base (e.g., NaOH or K₂CO₃)
-
Automated radiosynthesis module
-
HPLC system for purification
-
Sterile filters and vials for formulation
Procedure:
-
Production of [¹¹C]Methyl Iodide:
-
[¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₄.
-
[¹¹C]CH₄ is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I. This is typically performed in an automated synthesis module.
-
-
¹¹C-Methylation:
-
A solution of the precursor, 5-methyl-6-nitroquipazine, and a base in a suitable solvent is prepared in a reaction vessel.
-
The gaseous [¹¹C]CH₃I is trapped in this solution.
-
The reaction mixture is heated for a short period (e.g., 1-5 minutes) at an elevated temperature (e.g., 80-120 °C) to facilitate the N-methylation of the piperazine ring.
-
-
Purification and Formulation:
-
The reaction mixture is injected onto a semi-preparative HPLC system to separate [11C]MNQP from the unreacted precursor and other byproducts.
-
The fraction containing the radiolabeled product is collected.
-
The solvent is removed, and the final product is formulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
-
The final product is passed through a sterile filter into a sterile vial.
-
Data Presentation
The following tables summarize key quantitative data for 6-nitroquipazine derivatives, which are structurally related to the radioligand discussed. This data is crucial for understanding the structure-activity relationship (SAR) and for selecting suitable candidates for radioligand development.
Table 1: In Vitro Binding Affinities of 6-Nitroquipazine Analogues for the Serotonin Transporter (SERT) [3][4]
| Compound | Substitution at Position 4 | Ki (nM) for SERT |
| 6-Nitroquipazine | H | 0.17 |
| 4-Chloro-6-nitroquipazine | Cl | 0.03 |
| 4-Bromo-6-nitroquipazine | Br | 0.04 |
| 4-Methyl-6-nitroquipazine | CH₃ | 0.05 |
| 4-Methoxy-6-nitroquipazine | OCH₃ | 0.08 |
Binding affinities were determined by displacement of [³H]citalopram binding in rat cortical membranes.
Table 2: Radiosynthesis Parameters for a Representative ¹¹C-labeled Radiotracer
| Parameter | Typical Value |
| Radiochemical Yield (RCY) | 20-40% (decay-corrected, based on [¹¹C]CH₃I) |
| Specific Activity (SA) | > 37 GBq/µmol at the end of synthesis |
| Radiochemical Purity (RCP) | > 95% |
| Total Synthesis Time | 30-40 minutes |
Conclusion
This compound and its derivatives are valuable building blocks for the synthesis of high-affinity ligands for the serotonin transporter. The synthetic routes are generally robust, relying on well-established nucleophilic aromatic substitution reactions. The development of radioligands such as [11C]MNQP from these precursors enables the in vivo investigation of SERT with PET imaging, which is a critical tool in the study of neuropsychiatric disorders and the development of novel therapeutics. The provided protocols and data serve as a comprehensive guide for researchers interested in utilizing this chemical scaffold for the synthesis of novel radioligands.
References
- 1. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of [11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3β (GSK-3β) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of 3-N-[11C]methylspiperone with high specific activity and high radiochemical purity for PET studies: suppression of its radiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yields in 4-Chloro-6-nitroquinoline substitution reactions
Welcome to the technical support center for 4-Chloro-6-nitroquinoline substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during nucleophilic aromatic substitution (SNAr) experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my substitution reaction with this compound?
Low yields can stem from several factors related to reaction kinetics, stability of reactants, and side reactions. The primary causes include:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. The 4-position is activated by the electron-withdrawing nitro group at the 6-position, but strong conditions may still be necessary depending on the nucleophile.[1]
-
Poor Nucleophile Reactivity: Weakly nucleophilic compounds (e.g., some anilines or heteroarylamines) may require a base to be sufficiently deprotonated and reactive.
-
Side Reactions: The starting material or product may be consumed by competing reaction pathways. Common side reactions include hydrolysis of the chloro group or reaction with a nucleophilic solvent.[2]
-
Degradation: At elevated temperatures, reactants or the desired product can decompose, leading to the formation of tar or insoluble polymeric material.[2][3]
-
Sub-optimal Work-up: The product may be lost during extraction or purification phases. Ensure the pH is appropriate during aqueous washes and that the chosen purification method (recrystallization or chromatography) is suitable for the product's properties.[1]
Q2: What are the most common side reactions and how can they be minimized?
Identifying and mitigating side reactions is crucial for improving yield and purity.
-
Hydrolysis: The reactive C-4 chloro group is susceptible to hydrolysis, especially at high temperatures in the presence of water, forming 4-hydroxy-6-nitroquinoline.[2] To prevent this, ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can compete with your intended nucleophile, leading to the formation of 4-alkoxy-6-nitroquinoline byproducts.[2] It is advisable to use inert, polar aprotic solvents such as DMF, DMSO, NMP, or to run the reaction neat (without solvent) if the nucleophile is a liquid.[1][4]
-
Over-alkylation/Substitution: If using a nucleophile with multiple reactive sites, such as a diamine, the product of the initial substitution can sometimes react further.[2] This can be controlled by using a large excess of the diamine or by employing a protecting group strategy.[2]
-
Tar Formation: Harsh reaction conditions (excessively high temperatures or strong acids/bases) can cause polymerization and decomposition of the quinoline ring system.[3] To minimize this, carefully control the reaction temperature and avoid unnecessarily long reaction times.[5]
Q3: How do I select the optimal solvent and temperature?
The choice of solvent and temperature depends heavily on the reactivity of the nucleophile.
-
Solvent: For most SNAr reactions, polar aprotic solvents like DMSO, DMF, or dioxane are effective as they can solvate the intermediate Meisenheimer complex, accelerating the reaction.[1] Running the reaction neat is a viable option, particularly with liquid amines, which can simplify work-up.[4]
-
Temperature: Reactions with reactive nucleophiles like aliphatic amines may proceed at temperatures between 80-140 °C.[4] Less reactive nucleophiles, such as anilines, may require higher temperatures (140-180 °C) or the use of microwave irradiation to achieve good yields in a reasonable timeframe.[6][7] Always monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.[2]
Q4: My reaction is proceeding very slowly or has stalled. What steps can I take?
If the reaction is sluggish, consider the following interventions:
-
Increase Temperature: Gradually increasing the temperature is often the most effective way to increase the reaction rate. Monitor carefully for any increase in side product formation.[2]
-
Add a Base: If your nucleophile is a primary or secondary amine, its reactivity can be enhanced by adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to assist in its deprotonation. For very weak nucleophiles, a stronger base like NaOH may be required.[6]
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[6][8] Reactions in DMSO under microwave irradiation at 140-180 °C for 20-30 minutes have proven effective for similar systems.[6]
Troubleshooting Guide
The following table summarizes common issues and recommended solutions for this compound substitution reactions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield | Incomplete reaction | Increase reaction temperature and/or time; ensure adequate mixing.[2] |
| Side reactions consuming starting material | Identify side products via LC-MS; adjust conditions (e.g., use anhydrous solvent, switch to an inert solvent) to minimize their formation.[2] | |
| Reactant or product degradation | Reduce reaction temperature and extend reaction time; monitor for tar formation.[2] | |
| Multiple Spots on TLC | Formation of byproducts (e.g., hydrolysis, reaction with solvent) | Ensure anhydrous conditions; use an inert solvent like DMF or DMSO instead of alcohols.[2] |
| Impure starting material | Verify the purity of the this compound starting material. | |
| Reaction Stalled | Low reactivity of nucleophile | Add a suitable base (e.g., K₂CO₃, NaOH) to increase nucleophilicity.[6] |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring by TLC.[2] | |
| Poor solubility of reactants | Select a solvent in which both reactants are soluble at the reaction temperature (e.g., DMF, DMSO).[2] | |
| Reaction Mixture Darkens / Forms Tar | Decomposition at high temperatures | Reduce the reaction temperature and extend the reaction time; use a milder base if applicable.[2] |
Representative Reaction Conditions
This table provides examples of reaction conditions that can serve as a starting point for optimization.
| Nucleophile | Solvent | Temperature (°C) | Time | Base | Yield (%) | Reference |
| Butyl amine | Neat | 120–130 | 6 h | None (excess amine) | Good | [4] |
| Ethane-1,2-diamine | Neat | 130 | 7 h | None (excess amine) | Good | [4] |
| Sodium azide | N-Methylpyrrolidone | Room Temp | 3 h | N/A | 90 | [9] |
| Primary Alkylamine | DMSO (Microwave) | 140–180 | 20–30 min | None | 80–95 | [6] |
| Aniline/Heteroarylamine | DMSO (Microwave) | 140–180 | 20–30 min | NaOH | 80–95 | [6] |
Experimental Protocols
Protocol 1: General Amination of this compound
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (2-5 eq)
-
Solvent (optional, e.g., DMSO, DMF, or neat)
-
Round-bottom flask or microwave vial
-
Reflux condenser (for conventional heating)
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask or microwave vial, combine this compound (1.0 eq) and the amine nucleophile (2-5 eq). If a solvent is used, add it at this stage (e.g., 5-10 mL per gram of starting material).
-
Reaction Conditions:
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, followed by brine.[4] For reactions containing acidic or basic residues, an appropriate aqueous wash (e.g., 5% NaHCO₃ or dilute HCl) should be performed.[4]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 4-amino-6-nitroquinoline derivative.[1]
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and solving low yield issues.
Caption: The mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing side products in 4-Chloro-6-nitroquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-chloro-6-nitroquinoline. Our aim is to help you identify and minimize the formation of common side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Nitration of 4-chloroquinoline: This involves the electrophilic substitution of a nitro group onto the 4-chloroquinoline backbone.
-
Chlorination of 4-hydroxy-6-nitroquinoline: This route involves the conversion of the hydroxyl group at the 4-position to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: What are the most common side products observed in the synthesis of this compound?
A2: The side products depend on the synthetic route chosen:
-
Via Nitration of 4-chloroquinoline: The most prevalent side products are positional isomers, namely 4-chloro-5-nitroquinoline and 4-chloro-8-nitroquinoline . Under harsh conditions, dinitration products can also be formed.[1]
-
Via Chlorination of 4-hydroxy-6-nitroquinoline: Common impurities include the starting material, 4-hydroxy-6-nitroquinoline , due to incomplete reaction or hydrolysis of the product during workup.[2] The formation of dark-colored, tarry materials is also a frequent issue.
Q3: How can I effectively purify the crude this compound?
A3: A multi-step purification strategy is often necessary. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ethyl acetate, is a common first step.[3][4] For separating stubborn isomeric impurities, column chromatography on silica gel is highly effective.[1][5] In some cases, washing the crude product with a specific solvent, like methanol, has been reported to be effective in removing certain isomers for similar compounds.[6]
Troubleshooting Guides
Route 1: Nitration of 4-chloroquinoline
This section provides guidance on issues that may arise during the nitration of 4-chloroquinoline.
Potential Causes:
-
Lack of Regioselectivity: The directing effects of the chloro group and the quinoline nitrogen can lead to the formation of 5-nitro and 8-nitro isomers.[1]
-
Incomplete Reaction: Insufficient nitrating agent, low reaction temperature, or short reaction time.
-
Product Degradation: Overly harsh reaction conditions (e.g., excessive temperature).
Recommended Solutions:
-
Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-5 °C) to enhance the regioselectivity towards the 6-position.[1]
-
Controlled Reagent Addition: Add the nitrating agent (a mixture of nitric acid and sulfuric acid) slowly and dropwise with vigorous stirring to prevent localized overheating.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure completion.
-
Purification: Employ column chromatography to separate the desired 6-nitro isomer from the 5-nitro and 8-nitro isomers.[1]
| Parameter | Condition | Expected Outcome on Side Product Formation |
| Temperature | Low (0-5 °C) | Lower formation of 5- and 8-nitro isomers |
| High (>10 °C) | Increased formation of 5- and 8-nitro isomers | |
| Nitrating Agent Addition | Slow, Dropwise | Minimized localized side reactions |
| Rapid | Increased potential for side reactions and degradation | |
| Reaction Time | Optimal (monitored by TLC/HPLC) | Maximized yield of desired product |
| Too short | Incomplete reaction, high starting material | |
| Too long | Potential for dinitration and degradation |
Route 2: Chlorination of 4-hydroxy-6-nitroquinoline with POCl₃
This section addresses common problems encountered during the chlorination of 4-hydroxy-6-nitroquinoline using phosphorus oxychloride.
Potential Causes:
-
Incomplete Reaction: Insufficient amount of POCl₃, inadequate reaction temperature, or short reaction time.
-
Hydrolysis of Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group during the workup phase, especially in the presence of water at non-neutral pH.[2]
-
Moisture in Reagents: POCl₃ is highly sensitive to moisture and can decompose, reducing its efficacy.
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use freshly distilled or high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Conditions: Ensure the reaction is heated to an appropriate temperature (typically reflux) for a sufficient duration. Monitor the reaction's progress by TLC.
-
Careful Workup: Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to control the exothermic reaction. Neutralize the solution carefully and promptly extract the product.
Potential Causes:
-
Side Reactions: The electron-rich nature of the quinoline ring can make it susceptible to polymerization and other side reactions at high temperatures.
-
Decomposition: Prolonged exposure to high temperatures or harsh acidic conditions can lead to the decomposition of the starting material or product.
Recommended Solutions:
-
Temperature Control: Maintain the reaction temperature within the recommended range and avoid unnecessarily long reaction times.
-
Use of a Co-solvent: In some cases, using an inert, high-boiling solvent can help to moderate the reaction and prevent the formation of tars.
-
Purification of Starting Material: Ensure the 4-hydroxy-6-nitroquinoline is of high purity before the chlorination step.
| Parameter | Condition | Expected Outcome on Side Product Formation |
| Moisture | Anhydrous | Minimized POCl₃ decomposition and side reactions |
| Present | Increased hydrolysis and lower yield | |
| Reaction Temperature | Optimal (Reflux) | Efficient conversion to the chloro derivative |
| Too High / Prolonged | Increased formation of tarry impurities | |
| Workup pH | Neutral to slightly basic | Minimized hydrolysis of the 4-chloro group |
| Acidic | Increased risk of product hydrolysis |
Experimental Protocols
Protocol 1: Nitration of 4-chloroquinoline
Materials:
-
4-chloroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroquinoline (1.0 eq) in concentrated sulfuric acid (5.0 eq) while cooling in an ice bath (0-5 °C).
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 4-chloroquinoline, ensuring the reaction temperature remains between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[3]
Protocol 2: Chlorination of 4-hydroxy-6-nitroquinoline
Materials:
-
4-hydroxy-6-nitroquinoline
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-nitroquinoline (1.0 eq) in an excess of phosphorus oxychloride (10-15 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic pathway for the nitration of 4-chloroquinoline and the influence of temperature on regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Chloro-6-nitroquinoline by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Chloro-6-nitroquinoline via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Crystal Formation After Cooling | 1. Insufficient Supersaturation: Too much solvent was used, preventing the solution from being saturated enough for crystals to form. 2. High Solubility at Low Temperature: The chosen solvent is too effective, keeping the compound dissolved even at reduced temperatures. 3. Presence of Soluble Impurities: Certain impurities can inhibit nucleation and crystal growth. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again. 2. Induce Crystallization: - Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod to create nucleation sites. - Seeding: Add a single, pure crystal of this compound to the solution to initiate crystal growth. 3. Utilize an Anti-Solvent: If using a solvent in which the compound is highly soluble, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution until it becomes slightly turbid, then warm gently until clear before cooling. A common combination for similar compounds is an ethanol-water system.[1] |
| Oiling Out (Formation of a Liquid Instead of Crystals) | 1. High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid. 2. Solution Cooled Too Rapidly: Rapid cooling can cause the compound to come out of solution as a supercooled liquid. 3. Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. | 1. Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely, then allow it to cool much more slowly. Insulation of the flask can promote gradual cooling. 2. Adjust Solvent System: Add a small amount of a more suitable solvent to the hot solution to alter the solubility characteristics. 3. Lower the Concentration: Add more of the primary solvent to the hot solution to decrease the concentration before attempting a slow cooling process. |
| Poor Crystal Quality (e.g., small, impure crystals) | 1. Rapid Crystal Formation: Cooling the solution too quickly can lead to the formation of small, less pure crystals that trap impurities. 2. Agitation During Cooling: Disturbing the solution during the cooling phase can lead to the formation of many small crystals instead of larger, purer ones. | 1. Slow Cooling: Allow the solution to cool to room temperature undisturbed, followed by gradual cooling in an ice bath if necessary. 2. Minimize Agitation: Place the flask in a location where it will not be disturbed during the cooling and crystallization process. |
| Low Yield of Purified Product | 1. Excessive Solvent Use: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. 2. Premature Filtration: Filtering the crystals before crystallization is complete. 3. Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can dissolve some of the product. | 1. Use Minimal Hot Solvent: Add just enough hot solvent to dissolve the crude product completely. 2. Ensure Complete Crystallization: Allow sufficient time for crystallization at room temperature and then in an ice bath before filtration. 3. Wash with Ice-Cold Solvent: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals on the filter. |
| Colored Impurities Remain in Crystals | 1. Colored Impurities Co-crystallize: The impurity has similar solubility properties to the desired compound. 2. Adsorption of Impurities: Colored impurities may adhere to the surface of the crystals. | 1. Use of Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the product. 2. Second Recrystallization: A second recrystallization of the purified product may be necessary to remove persistent impurities. |
Data Presentation
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₅ClN₂O₂ | |
| Molecular Weight | 208.60 g/mol | |
| CAS Number | 13675-94-0 | |
| Estimated Melting Point | ~155-156 °C | Based on the constitutional isomer 7-Chloro-6-nitroquinoline.[2] The actual melting point should be determined experimentally. |
| Appearance | Expected to be a solid at room temperature. | General property of similar quinoline derivatives. |
| Solubility (Qualitative) | ||
| Ethanol | Soluble when hot, less soluble when cold. | A common and effective solvent for recrystallizing similar nitroaromatic compounds.[3][4] |
| Methanol | Soluble when hot, less soluble when cold. | Another potential solvent, similar to ethanol. |
| Acetone | Likely soluble. | May be too good of a solvent, leading to lower yields. |
| Ethyl Acetate | Likely soluble. | May be a suitable solvent, potentially in a mixed-solvent system. |
| Water | Insoluble. | Can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol.[1] |
| Hexane/Heptane | Insoluble. | Can be used as an anti-solvent with a less polar organic solvent. |
Experimental Protocols
This section provides a detailed methodology for the recrystallization of crude this compound.
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Gently heat the mixture on a hot plate while swirling until the solvent begins to boil.
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a separate flask containing a small amount of the solvent and a stemless funnel with fluted filter paper on the hotplate.
-
Pour the hot solution through the filter paper. The preheating step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them.
-
For final drying, the crystals can be placed in a desiccator under vacuum.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (if available) indicates high purity.
-
Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)
-
Dissolution:
-
Dissolve the crude this compound in the minimum amount of boiling ethanol as described in Protocol 1.
-
-
Addition of Anti-Solvent:
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
-
Crystallization, Collection, and Drying:
-
Follow steps 3, 4, and 5 from Protocol 1. For washing the crystals, use a small amount of an ice-cold ethanol-water mixture with the same composition as the final crystallization solution.
-
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: General experimental workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Recrystallization
Caption: A logical diagram for troubleshooting common problems encountered during recrystallization.
References
Column chromatography techniques for purifying 4-Chloro-6-nitroquinoline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-nitroquinoline derivatives. The following information is designed to address specific issues that may be encountered during purification using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: For the purification of this compound and its derivatives, silica gel is the most commonly used stationary phase.[1] Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is typically effective. The slightly acidic nature of silica gel can sometimes affect acid-labile compounds, but it is generally suitable for these types of aromatic compounds.[2] If your derivative is found to be unstable on silica, alternative stationary phases like neutral alumina can be considered.[3]
Q2: How do I determine the optimal mobile phase (eluent) for my separation?
A2: The ideal mobile phase should provide a good separation of your target compound from impurities, with a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate for the compound of interest.[2] Start by testing various solvent systems of differing polarities. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][5] The polarity can be gradually increased by increasing the proportion of the polar solvent.
Q3: My this compound derivative is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A3: If your compound is very polar and does not move with standard solvent systems, you can try more polar solvents.[2] Consider adding a small percentage of methanol to your ethyl acetate/hexane mixture. For very polar compounds, solvent systems containing dichloromethane or acetone might also be effective.[2] In some cases for basic quinoline derivatives, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve elution from the silica column.
Q4: My compound appears to be degrading on the column. How can I prevent this?
A4: Degradation on the column can occur if the compound is sensitive to the acidic nature of the silica gel.[2] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.[2] If degradation is observed, you can either switch to a less acidic stationary phase like neutral alumina or deactivate the silica gel. Deactivation can be achieved by pre-treating the silica gel with a small amount of a base, such as triethylamine, mixed with the eluent before packing the column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (overlapping bands) | - Inappropriate solvent system. - Column overloading. - Column packed improperly (channeling). | - Optimize the eluent system using TLC to achieve better separation between spots. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or air bubbles.[3] |
| Compound Elutes Too Quickly (in the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Compound Won't Elute from the Column | - The mobile phase is not polar enough. - The compound may have decomposed on the column.[2] | - Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. - Check for compound stability on silica using a 2D TLC test.[3] If unstable, consider using a different stationary phase like alumina. |
| Streaking or Tailing of Bands | - The compound is interacting too strongly with the stationary phase. - The sample is not soluble in the mobile phase. - The column is overloaded. | - Add a small amount of a modifier to the eluent. For basic compounds, adding a small percentage of triethylamine can help. For acidic compounds, a small amount of acetic acid may be beneficial. - Ensure your crude sample is fully dissolved before loading. Consider dry loading if solubility is an issue.[3] - Use a larger column or load less sample. |
| Cracks or Bubbles in the Silica Bed | - The column has run dry. - Heat generated from mixing solvents in the column. | - Never let the solvent level drop below the top of the silica gel.[3] - Pre-mix your solvents before adding them to the column to allow any heat of mixing to dissipate. |
| Crystallization of Compound on the Column | - The compound is not very soluble in the chosen eluent and is precipitating. | - This is a challenging issue. You may need to find a different solvent system in which your compound is more soluble.[2] Pre-purification techniques like recrystallization might be necessary to remove impurities that could be seeding the crystallization. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the ratio of your solvents until the desired compound has an Rf value of approximately 0.2-0.4, and there is clear separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica.
-
Drain the excess solvent until it is level with the top of the sand. Do not let the column run dry.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully add it to the top of the column.
-
Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by adding more of the polar solvent.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
The following table provides examples of starting solvent systems for the purification of quinoline derivatives. The optimal ratio will depend on the specific derivative being purified and should be determined by TLC.
| Compound Polarity | Example Starting Solvent System (v/v) | Notes |
| Low to Medium | Hexane : Ethyl Acetate (9:1 to 7:3) | A good starting point for many quinoline derivatives. |
| Medium to High | Hexane : Ethyl Acetate (1:1 to 3:7) | Increase ethyl acetate for more polar compounds. |
| High | Dichloromethane : Methanol (99:1 to 95:5) | For compounds that do not move in less polar systems. |
| Basic Compounds | Hexane : Ethyl Acetate with 0.5% Triethylamine | The addition of a base can prevent streaking. |
Visualizations
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google Patents [patents.google.com]
- 5. CN102134219A - Preparation method of quinoline derivative - Google Patents [patents.google.com]
Technical Support Center: Optimizing 4-Chloro-6-nitroquinoline Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the coupling reactions of 4-Chloro-6-nitroquinoline, with a focus on optimizing temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound as a substrate in cross-coupling reactions?
A1: this compound presents two main challenges. Firstly, the quinoline nitrogen can act as a Lewis base and coordinate with the palladium catalyst, potentially forming inactive species and poisoning the catalyst. Secondly, the electron-withdrawing nature of both the nitro group and the quinoline ring deactivates the aryl chloride, making the initial oxidative addition step of the catalytic cycle more difficult.
Q2: Which types of palladium-catalyzed cross-coupling reactions are suitable for this compound?
A2: The most common and effective coupling reactions for substrates like this compound are the Suzuki-Miyaura reaction (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions have a broad scope and can be optimized to accommodate challenging substrates.
Q3: What are the initial recommended conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a Suzuki-Miyaura coupling, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For instance, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like SPhos or XPhos is often effective for aryl chlorides.[1] A moderately strong base such as K₃PO₄ or Cs₂CO₃ is typically required.[1] Common solvent systems include 1,4-dioxane or THF, often with a small amount of water to help dissolve the base.[1][2] A starting temperature of 80-100 °C is generally recommended.
Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
A4: For a Buchwald-Hartwig amination, similar catalyst systems to the Suzuki-Miyaura reaction are effective, utilizing palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ with bulky biarylphosphine ligands such as XPhos or BrettPhos.[3][4][5] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is crucial for the deprotonation of the amine.[6] Anhydrous toluene or dioxane are common solvent choices.[7] Typical reaction temperatures range from 80 to 110 °C.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is generated.[1] | Improved reaction conversion. |
| Inappropriate Ligand | For aryl chlorides, standard ligands like PPh₃ may be ineffective. Switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos, RuPhos).[1] | Increased rate of oxidative addition and higher yield. |
| Insufficiently Strong Base | If using a carbonate base, consider switching to a stronger base like K₃PO₄ for Suzuki couplings, or NaOt-Bu for Buchwald-Hartwig aminations.[1] | Enhanced catalytic activity and product formation. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and potential decomposition. | An optimal temperature will balance reaction rate and selectivity. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[2] | Consistent and reproducible results with reduced catalyst deactivation. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction mixture or inefficient transmetalation. | Improve degassing procedures. Consider a different base or solvent system to enhance the solubility and reactivity of the boronate species. |
| Dehalogenation of Starting Material | Presence of a hydride source (e.g., from certain alcohols or water) or catalyst decomposition. | Use anhydrous solvents. If dehalogenation persists, consider a more stable palladium precatalyst or adjust the ligand-to-metal ratio. |
| Protodeborylation of Boronic Acid (Suzuki) | Harsh reaction conditions (high temperature, strong base) or excess water. | Lower the reaction temperature or use a milder base if possible. Minimize the amount of water in the solvent system. Using a boronic ester (e.g., pinacol ester) can also improve stability.[2] |
Optimizing Temperature and Reaction Time
The optimal temperature and reaction time for the coupling of this compound will depend on the specific coupling partners, catalyst system, and solvent used. Below is a table of representative data illustrating the potential effects of these parameters on product yield, based on trends observed for similar substrates.
| Coupling Type | Temperature (°C) | Reaction Time (h) | Catalyst System | Base | Solvent | Representative Yield (%) |
| Suzuki-Miyaura | 80 | 12 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 65 |
| Suzuki-Miyaura | 100 | 8 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 85 |
| Suzuki-Miyaura | 120 | 8 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 75 (decomposition observed) |
| Buchwald-Hartwig | 80 | 16 | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 70 |
| Buchwald-Hartwig | 100 | 10 | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 90 |
| Buchwald-Hartwig | 120 | 10 | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80 (side products observed) |
Note: This data is illustrative and serves as a starting point for optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask equipped with a stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) are added under a positive flow of inert gas. The degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 4-12 hours), monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8][9]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a flame-dried Schlenk flask is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.). The flask is sealed and removed from the glovebox. This compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and anhydrous solvent (e.g., toluene) are added under a positive flow of inert gas. The flask is sealed, and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 8-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[7]
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Suzuki-Miyaura catalytic cycle.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Managing the reactivity of the nitro group during 4-Chloro-6-nitroquinoline reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common challenges related to the reactivity of the nitro group during reactions involving 4-Chloro-6-nitroquinoline, helping to prevent unwanted side reactions and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does the nitro group influence them?
A1: this compound has two primary reactive sites: the chlorine atom at the C-4 position and the nitro group at the C-6 position.
-
Nucleophilic Aromatic Substitution (SNAr) at C-4: The chlorine atom is an excellent leaving group. The powerful electron-withdrawing nature of the nitro group at the C-6 position activates the quinoline ring system, making the C-4 position highly susceptible to attack by nucleophiles (e.g., amines, alkoxides).[1][2] This is often the desired reaction for synthesizing a wide range of biologically active molecules.
-
Reduction of the Nitro Group at C-6: The nitro group can be readily reduced to a primary amine (-NH2). This transformation is a critical step in many synthetic routes, as the resulting 6-aminoquinoline is a versatile intermediate for further derivatization.[2]
The nitro group's primary role is twofold: it can be the site of transformation (reduction) or act as a powerful activating group for substitutions elsewhere on the ring.[2]
Q2: I want to perform a nucleophilic substitution at the C-4 position. Can the nitro group interfere or react under these conditions?
A2: Generally, the nitro group is stable under typical SNAr conditions. However, interference can occur if reducing agents are present, even in trace amounts. Certain nucleophiles or additives, particularly some phosphine ligands used in cross-coupling reactions or reactions run at very high temperatures, can potentially reduce the nitro group.[3] To avoid this, it is crucial to use purified reagents and solvents and maintain an inert atmosphere if using sensitive reagents. Standard SNAr reactions with amines or alkoxides at moderate temperatures (e.g., refluxing in ethanol or DMF) usually leave the nitro group intact.[1][4]
Q3: What are the most effective methods for selectively reducing the nitro group without affecting the chlorine atom at the C-4 position?
A3: Achieving chemoselective reduction of the nitro group while preserving the chloro-substituent is a common challenge. Catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) can lead to hydrodechlorination.[5] The preferred methods for selective nitro reduction in chloronitroaromatic compounds are:
-
Metal Salts in Acidic Media: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a very mild and effective method for reducing nitro groups without removing aromatic halogens.[2][5]
-
Metals in Acidic Media: Iron powder (Fe) in the presence of an acid like acetic acid or hydrochloric acid is a classic, cost-effective, and reliable method for this transformation.[2][5]
-
Specialized Catalysts: For catalytic hydrogenation, using catalysts like Raney Nickel may offer better selectivity against dehalogenation compared to Pd/C.[5] Zirconia-supported gold catalysts have also been shown to be highly selective for the hydrogenation of the nitro group in chloronitrobenzenes.[6]
Troubleshooting Guide
Problem 1: Unwanted reduction of the nitro group during a nucleophilic substitution reaction.
This issue typically arises from unintended reducing agents or conditions in the reaction mixture.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis of chloroanilines: selective hydrogenation of the nitro in chloronitrobenzenes over zirconia-supported gold catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting incomplete conversion of 4-Chloro-6-nitroquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of 4-Chloro-6-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route A: Nitration of 4-chloroquinoline.
-
Route B: Chlorination of 6-nitroquinolin-4-ol (or its tautomer, 6-nitro-4-hydroxyquinoline).
The choice of route often depends on the availability and purity of the starting materials.
Q2: I am seeing a low yield of this compound. What are the general causes?
Low yields can stem from several factors, including incomplete reaction, formation of side products, and loss of product during work-up and purification.[1][2][3] Specific causes often depend on the synthetic route being used. For instance, in the nitration of 4-chloroquinoline, the formation of undesired isomers is a common issue.[4] In the chlorination of 6-nitroquinolin-4-ol, incomplete conversion of the hydroxyl group is a frequent problem.[5]
Q3: My final product is a dark-colored oil or tar instead of a solid. What could be the reason?
The formation of a dark oil or tar often indicates the presence of significant impurities or polymerization.[3] This can be caused by overly harsh reaction conditions, such as excessively high temperatures, or the presence of impurities in the starting materials.[1]
Q4: How can I best purify the crude this compound?
Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent is a common first step.[6] For more challenging separations, particularly for removing isomeric impurities, column chromatography on silica gel is effective.[6][7]
Troubleshooting Guides
This section provides troubleshooting for incomplete conversion and low yields for the two primary synthetic routes.
Route A: Nitration of 4-chloroquinoline
Problem: Incomplete conversion of 4-chloroquinoline to this compound.
| Potential Cause | Recommended Solution |
| Insufficient Nitrating Agent | Increase the equivalents of the nitrating agent (e.g., nitric acid/sulfuric acid mixture).[4] |
| Low Reaction Temperature | Gradually and cautiously increase the reaction temperature. Monitor the reaction closely by TLC for the formation of byproducts.[4] |
| Short Reaction Time | Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] |
| Impure Starting Material | Ensure the 4-chloroquinoline starting material is pure. Impurities can interfere with the reaction. |
| Presence of Water | Use anhydrous reagents and solvents, as water can deactivate the nitrating agent.[1] |
Route B: Chlorination of 6-nitroquinolin-4-ol
Problem: Incomplete conversion of 6-nitroquinolin-4-ol to this compound.
| Potential Cause | Recommended Solution |
| Inactive Chlorinating Agent | Use fresh or purified chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents can degrade upon exposure to moisture.[5][8] |
| Insufficient Chlorinating Agent | Increase the molar ratio of the chlorinating agent to the substrate. A significant excess is often required.[9] |
| Suboptimal Reaction Temperature | Ensure the reaction temperature is high enough to drive the reaction to completion. Reactions with POCl₃ often require heating.[5][9][10] |
| Presence of Moisture | The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and anhydrous solvents are used.[3][5] |
| Inadequate Reaction Time | Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending it.[9] |
| Formation of Stable Intermediates | In some cases, stable phosphorylated intermediates can form. The addition of a tertiary amine base or heating to a higher temperature can facilitate the conversion to the final product.[11] |
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt these to their specific laboratory conditions and substrates.
Protocol 1: Nitration of 4-chloroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the 4-chloroquinoline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[4]
Protocol 2: Chlorination of 6-nitroquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A co-solvent such as toluene or acetonitrile can also be used.[9]
-
Catalyst Addition (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[10]
-
Heating: Heat the reaction mixture to reflux (typically around 110 °C for neat POCl₃) and maintain for several hours.[9][10]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Quenching and Isolation: Cautiously pour the residue onto crushed ice. A solid precipitate should form. Neutralize the mixture with a suitable base (e.g., potassium carbonate solution).[9]
-
Purification: Filter the solid product, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and ethanol.[9]
Data Presentation
The following table summarizes representative reaction conditions for the chlorination of hydroxyquinolines/quinazolinones, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-methoxy-2-methyl-3-nitroquinolin-4-ol | POCl₃ / cat. DMF | None | 110 | 2 | 85.0 |
| 4-hydroxy-6,7-dimethoxyquinoline | POCl₃ | Diethylene glycol dimethyl ether | 100 | 6 | 79.2 |
| 6-nitroquinazolin-4(1H)-one | POCl₃ | None | Reflux | 4 | - |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 4-Chloro-6-nitroquinoline during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the decomposition of 4-Chloro-6-nitroquinoline during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. For optimal preservation, store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at a temperature of 4°C or -20°C for extended periods.
Q2: What are the visible signs of decomposition for this compound?
A2: Visual signs of decomposition can include a change in color of the solid material (e.g., darkening or discoloration), the appearance of new solid matter, or the clumping of the powder due to moisture absorption. If the compound is in solution, precipitation, color change, or the formation of a haze may indicate degradation.
Q3: Is this compound sensitive to light?
A3: Yes, like many nitroaromatic compounds, this compound is potentially sensitive to light. Photodegradation can occur upon exposure to UV or visible light. Therefore, it is crucial to store the compound in amber-colored vials or in a light-blocking outer container to prevent photolytic decomposition.
Q4: Can moisture affect the stability of this compound?
A4: Yes, moisture can promote the hydrolysis of the chloro group, leading to the formation of 4-hydroxy-6-nitroquinoline. It is essential to store the compound in a desiccator or in a tightly sealed container with a desiccant to minimize exposure to humidity.
Q5: Are there any chemical incompatibilities I should be aware of when storing this compound?
A5: Avoid storing this compound with strong oxidizing agents, strong bases, and reducing agents. Aromatic nitro compounds can react vigorously with reducing agents, and the chloro-substituent is susceptible to nucleophilic attack by strong bases, leading to degradation.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential decomposition issues with this compound.
Issue 1: Unexpected Results or Low Purity in Experiments
-
Possible Cause: The this compound starting material may have degraded during storage.
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected experimental results.
Issue 2: Visible Changes in the Stored Compound
-
Possible Cause: The compound is undergoing decomposition due to improper storage.
-
Recommended Actions:
-
Isolate the material: Segregate the suspect container to prevent cross-contamination.
-
Document observations: Record the date, storage conditions, and visual changes (e.g., color, texture).
-
Re-analyze the material: Use an analytical technique like HPLC or TLC to determine the purity and identify potential degradation products.
-
Review storage procedures: Ensure that the storage conditions align with the recommendations (cool, dry, dark, inert atmosphere).
-
Dispose of degraded material: If significant degradation is confirmed, dispose of the material according to your institution's hazardous waste guidelines.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Parameters | Duration | % Degradation (Example) | Major Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | 4-Hydroxy-6-nitroquinoline |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40% | 4-Hydroxy-6-nitroquinoline |
| Oxidation | 3% H₂O₂ | 24 hours | 5% | Oxidized quinoline species |
| Thermal | 80°C | 48 hours | 10% | Unspecified |
| Photolytic | ICH Q1B conditions | 1.2 million lux hours | 25% | De-chlorinated and/or reduced nitro group species |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Temperature | Atmosphere | Light Exposure | Expected Shelf-life (Purity >98%) |
| -20°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | > 2 years |
| 4°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | 1-2 years |
| Room Temperature | Air | Ambient Light | < 6 months |
Experimental Protocols
The following are representative protocols for assessing the stability of this compound. These should be adapted and validated for your specific experimental setup.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are performed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve 10 mg of this compound in a minimal amount of acetonitrile and dilute with 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in a minimal amount of acetonitrile and dilute with 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours. Dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample for HPLC analysis.
-
Photostability Testing: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A sample protected from light should be used as a control. Dissolve both samples for HPLC analysis.
Workflow for Stability Assessment
Improving the regioselectivity of reactions with substituted 4-Chloro-6-nitroquinoline
Welcome to the technical support center for reactions involving substituted 4-Chloro-6-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving regioselectivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and which is most susceptible to nucleophilic attack?
A1: this compound has two primary sites for reaction: the C-4 position bearing the chlorine atom and the aromatic ring system, which can undergo other substitutions. In the context of nucleophilic aromatic substitution (SNAr), the C-4 position is the most reactive site. The chlorine atom at this position is the leaving group.
The high reactivity of the C-4 position is due to the powerful electron-withdrawing effects of both the quinoline ring nitrogen and the nitro group at the C-6 position. These groups stabilize the negatively charged intermediate (the Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy of the reaction.[1] The stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack.[1]
Q2: What are the key factors that influence the regioselectivity of nucleophilic aromatic substitution (SNAr) on this scaffold?
A2: While the C-4 position is highly activated, achieving exclusive regioselectivity can still be challenging depending on the substrate and nucleophile. The key factors influencing the outcome are:
-
Electronic Effects : The primary driving force is the electronic activation provided by the ring nitrogen and the C-6 nitro group, which strongly favors substitution at C-4.[1][2]
-
Steric Hindrance : Bulky nucleophiles or large substituents near the C-4 position can sterically hinder the reaction, potentially slowing it down or allowing side reactions to occur.[3][4]
-
Nucleophile Strength : Highly reactive, "hard" nucleophiles (e.g., small alkoxides, primary amines) will readily react at the activated C-4 position. Weaker or "softer" nucleophiles may require more forcing conditions (higher temperatures), which can sometimes lead to reduced selectivity.
-
Reaction Conditions :
-
Solvent : Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation without hydrogen bonding to the nucleophile, thus increasing its reactivity.[5]
-
Temperature : Higher temperatures can overcome activation barriers but may also decrease selectivity by providing enough energy for less-favored reaction pathways to proceed.
-
Catalyst : While many SNAr reactions on this substrate do not require a catalyst, in some cases, phase-transfer catalysts or specific bases can influence the reaction rate and outcome.
-
Q3: Can I perform Palladium-catalyzed cross-coupling reactions at the C-4 position?
A3: Yes, Palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig amination) are viable methods for functionalizing the C-4 position.[6] However, C-Cl bonds are generally less reactive in oxidative addition to Palladium(0) compared to C-Br or C-I bonds.[7] Therefore, these reactions often require more specialized conditions, such as the use of electron-rich, bulky phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbene (NHC) ligands, to achieve good yields.[8] In some cases, ligand choice can even be used to reverse conventional regioselectivity on di-halogenated substrates.[9]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Symptoms: Your SNAr reaction with this compound shows little to no consumption of the starting material, even after extended reaction times.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Nucleophile Reactivity | The chosen nucleophile may be too weak. For amine nucleophiles, ensure the reaction is run with a base (e.g., K₂CO₃, DIPEA) to deprotonate the amine after it adds, driving the equilibrium forward. For alcohol nucleophiles, pre-formation of the corresponding alkoxide with a strong base (e.g., NaH) is necessary. |
| Poor Solvent Choice | The solvent may be inhibiting the reaction. Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile strength and dissolve reactants effectively.[5] |
| Low Reaction Temperature | The activation energy barrier may not be overcome. Gradually increase the reaction temperature, monitoring by TLC for product formation and potential decomposition. |
| Interference from Water | Trace amounts of water can protonate the nucleophile, reducing its effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue 2: Formation of a Mixture of Products / Poor Regioselectivity
Symptoms: TLC or NMR analysis of the crude product shows the desired C-4 substituted product along with significant impurities or an unexpected regioisomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can provide sufficient energy for alternative, less-favored reaction pathways to occur. Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Decomposition of Starting Material or Product | The nitroquinoline core can be sensitive to strongly basic or high-temperature conditions. Check the stability of your starting material under the reaction conditions without the nucleophile. If decomposition occurs, consider milder bases (e.g., Cs₂CO₃ instead of NaH) or lower temperatures. |
| Complex Nucleophile | The nucleophile may have multiple reactive sites, leading to a mixture of products. If possible, use a protecting group strategy to block other reactive sites on the nucleophile before performing the SNAr reaction. |
| Side Reactions on the Nitro Group | Very strong nucleophiles or reducing conditions can sometimes react with the nitro group. Ensure your reaction conditions are not inadvertently reducing the nitro moiety (e.g., avoid certain metal catalysts or reagents like sodium borohydride unless intended). |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the substitution of the 4-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition : Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M. Add the amine nucleophile (1.2 eq) via syringe.
-
Reaction Conditions : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Washing : Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by column chromatography on silica gel or recrystallization to yield the final 4-amino-6-nitroquinoline product.
Visualized Workflows and Pathways
Caption: SNAr mechanism on this compound.
Caption: Standard experimental workflow for SNAr reactions.
Caption: Decision tree for troubleshooting regioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. benchchem.com [benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Cross-Coupling of 4-Chloro-6-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the catalyst selection and optimization of cross-coupling reactions involving 4-Chloro-6-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The potent electron-withdrawing nature of both the nitro group and the quinoline ring system deactivates the aryl chloride at the C-4 position. This deactivation makes the crucial oxidative addition step in the catalytic cycle more difficult. Additionally, the nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or side reactions.
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A2: Palladium-catalyzed cross-coupling reactions are the most effective methods. Key reactions include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is often the first choice for introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines. This is crucial for synthesizing arylamine derivatives.
-
Heck Reaction: For forming C-C bonds with alkenes to create substituted alkenes.
Q3: Why is the C-Cl bond at the 4-position difficult to activate compared to other halogens?
A3: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order: I > Br > OTf >> Cl. The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the Pd(0) catalyst. This necessitates the use of more reactive catalysts, typically featuring electron-rich and sterically hindered ligands, to achieve efficient coupling.
Q4: What is the general strategy for selecting a catalyst system for this substrate?
A4: A successful strategy involves using a catalyst system known to be effective for challenging aryl chlorides. This typically includes:
-
A palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, or a more advanced pre-catalyst.
-
A bulky, electron-donating phosphine ligand, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).
-
A sufficiently strong base, often K₃PO₄ or Cs₂CO₃, to facilitate the transmetalation (in Suzuki coupling) or deprotonation (in Buchwald-Hartwig amination) step.
-
An appropriate anhydrous, degassed solvent like dioxane, toluene, or THF.
Catalyst System Selection Guide
The selection of an appropriate catalyst system is critical for achieving high yields and minimizing side reactions. The tables below summarize recommended starting conditions for various cross-coupling reactions.
Table 1: Recommended Catalysts and Ligands
| Coupling Reaction | Palladium Source | Recommended Ligands | Key Characteristics |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate the slow oxidative addition of the C-Cl bond. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G3 | BrettPhos, RuPhos, Josiphos-type | Effective for coupling a wide range of primary and secondary amines. |
| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, P(o-tolyl)₃, NHCs | Ligand choice depends on the specific alkene coupling partner. Phosphine-free systems have also been developed. |
Table 2: Recommended Bases and Solvents
| Coupling Reaction | Recommended Bases | Recommended Solvents | Notes |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene, THF | Stronger bases like K₃PO₄ are often required for unreactive aryl chlorides. Water is often added to dissolve the base. |
| Buchwald-Hartwig | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane, THF | The choice of base is critical and depends on the amine's pKa and functional group tolerance. |
| Heck | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene | The base acts as a halide scavenger and is crucial for regenerating the Pd(0) catalyst. |
Troubleshooting Guide
Problem 1: No or Low Conversion to Product
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure Pd(II) sources are properly reduced to the active Pd(0) species in situ. Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., XPhos Pd G3) which are more reliable. |
| Inappropriate Ligand | The C-Cl bond requires a highly active catalyst. Switch to a more electron-rich and sterically hindered ligand, such as XPhos, SPhos, or RuPhos. |
| Insufficiently Strong Base | For Suzuki or Buchwald-Hartwig reactions, a weak base may not be sufficient. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Low Reaction Temperature | The activation of aryl chlorides often requires higher temperatures. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. |
| Oxygen Contamination | Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Dehalogenation (Hydrodehalogenation) | The presence of a hydride source (e.g., from solvent or base) or catalyst decomposition can lead to the replacement of chlorine with hydrogen. | Avoid protic solvents like alcohols. Use a more stable palladium pre-catalyst or adjust the ligand-to-metal ratio to prevent catalyst decomposition. |
| Protodeboronation (Suzuki Reaction) | The boronic acid is unstable under the reaction conditions (high temperature, strong base, excess water) and is replaced by a proton. | Lower the reaction temperature or use a milder base if possible. Use a more stable boronic ester (e.g., a pinacol ester) which releases the boronic acid slowly. Minimize the amount of water in the solvent system. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. | Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. |
Visualizations
Catalyst Selection Workflow
Caption: A decision tree to guide catalyst system selection for different cross-coupling reactions.
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Alternatively, add a pre-formed catalyst like XPhos Pd G3 (2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 5:1 ratio) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon (3x cycles).
-
Catalyst Addition: Under a positive flow of Argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., BrettPhos, 4 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane) via syringe to a final concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Validation & Comparative
Comparative Efficacy of 4-Chloro-6-nitroquinoline Derivatives: An In Vitro Assay Guide
This guide provides a comparative analysis of the in vitro efficacy of 4-Chloro-6-nitroquinoline derivatives against various cancer cell lines. Due to the limited availability of direct comparative studies on a series of this compound derivatives, this document synthesizes available data on structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. The guide details experimental protocols for key cytotoxicity assays and visualizes potential mechanisms of action and experimental workflows.
Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives
The in vitro cytotoxic efficacy of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various chloro- and nitro-substituted quinoline derivatives, offering a comparative perspective on their anti-cancer potential.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| 6-substituted-3-nitroquinolinone | 6-chloro-4-hydroxy-1-(2-(morpholino)acetyl)-3-nitroquinolin-2(1H)-one (IVc-2) | KB (Oral) | 0.2406 |
| 7-Chloro-4-aminoquinoline | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 |
| Quinoline-based dihydrazone | Compound 3b | MCF-7 (Breast) | 7.016 |
| Quinoline-based dihydrazone | Compound 3c | MCF-7 (Breast) | 7.05 |
| 7-Chloro-4-anilinoquinoline | Derivative 5g | HepG2 (Liver) | 2.09 |
| 7-Chloro-4-anilinoquinoline | Derivative 5g | MCF-7 (Breast) | 4.63 |
| 4-Anilinoquinolinylchalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | <2.03 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the reproducibility and validation of experimental findings.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium and add 100 µL of the medium containing various concentrations of the compounds to the wells. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate the plate for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity due to compromised plasma membrane integrity.[1]
Materials:
-
Treated cells and culture supernatants from the primary assay
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Sample Preparation: Following treatment with the this compound derivatives as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.[1]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.[1]
-
Controls: Prepare a positive control by treating cells with a lysis buffer provided in the kit to determine the maximum LDH release.[1]
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[1]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Solution: Add 50 µL of the stop solution to each well.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum LDH release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).[1]
Materials:
-
Treated cells
-
Annexin V-FITC and Propidium Iodide staining solutions
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[1]
-
Interpretation:
-
Annexin V(-) / PI(-): Live, healthy cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a hypothesized signaling pathway for nitroquinoline-induced cytotoxicity and a general experimental workflow for evaluating these compounds.
Caption: Hypothesized signaling pathway for this compound cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
A Head-to-Head Comparison of Catalysts for the Functionalization of 4-Chloro-6-nitroquinoline
For researchers, scientists, and drug development professionals, the efficient catalytic functionalization of 4-chloro-6-nitroquinoline is a critical step in the synthesis of a wide array of biologically active molecules. The choice of catalyst profoundly influences reaction outcomes, including yield, selectivity, and reaction time. This guide provides an objective, data-driven comparison of various catalytic systems for cross-coupling reactions involving this key substrate.
The this compound scaffold is a valuable building block in medicinal chemistry. The chlorine atom at the 4-position is activated towards nucleophilic substitution and cross-coupling reactions by the electron-withdrawing nitro group at the 6-position. This allows for the introduction of diverse functionalities, leading to the generation of novel molecular entities with potential therapeutic applications. The selection of an appropriate catalyst is paramount to achieving the desired transformation efficiently. This guide focuses on a head-to-head comparison of commonly employed palladium, nickel, and copper-based catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type C-N coupling reactions.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalysts in key cross-coupling reactions with this compound as the electrophilic partner. The data presented is a synthesis of typical results reported in the literature for similar substrates, providing a comparative framework for catalyst selection.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 8 | 90-98 | |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 120 | 24 | 70-85 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 6 | 90-97 |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 100 | 10 | 88-96 | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF/DMF | 65 | 4 | 80-92 |
| Ullmann C-N Coupling | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 60-80 |
Experimental Workflow & Signaling Pathways
The general workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below. The process involves the activation of the palladium precatalyst to its active Pd(0) form, followed by oxidative addition of the aryl halide, transmetalation with the organoboron reagent, and finally, reductive elimination to yield the product and regenerate the catalyst.
The catalytic cycle for the Suzuki-Miyaura reaction illustrates the key mechanistic steps involving the palladium catalyst.
Detailed Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Cross-Coupling
Catalyst System: Pd₂(dba)₃ / SPhos
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with argon (3 cycles).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-nitroquinoline.
Buchwald-Hartwig Amination
Catalyst System: Pd₂(dba)₃ / XPhos
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon (3 cycles).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (3 mL).
-
Add the desired amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Mg₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the corresponding 4-amino-6-nitroquinoline derivative.
Conclusion
The choice of catalyst for reactions involving this compound is highly dependent on the desired transformation. For C-C bond formation via Suzuki-Miyaura coupling, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos generally provide excellent yields in shorter reaction times. For C-N bond formation, Buchwald-Hartwig amination using ligands like XPhos is highly effective. While nickel and copper catalysts can be more cost-effective alternatives, they may require higher temperatures and longer reaction times to achieve comparable yields to their palladium counterparts. The provided protocols and comparative data serve as a valuable starting point for the development of robust and efficient syntheses of novel 4-substituted-6-nitroquinoline derivatives.
Validating the Structure of Synthesized 4-Chloro-6-nitroquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative framework for validating the structure of 4-Chloro-6-nitroquinoline derivatives, a class of compounds with potential applications as dopamine receptor antagonists.[1] We will explore the key analytical techniques, present comparative data with potential isomers and byproducts, and provide detailed experimental protocols.
Spectroscopic and Chromatographic Validation Techniques
A multi-technique approach is essential for the robust structural elucidation of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing purity and obtaining initial molecular weight information.[1] However, for definitive structural confirmation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is indispensable.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and comparative analytical data for this compound and its potential isomers or impurities. The data for this compound is based on typical values for such structures, while the data for 7-Chloro-6-nitroquinoline is based on predicted values from reliable sources.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Proton Assignment | This compound (Predicted) | 7-Chloro-6-nitroquinoline (Predicted) | Key Differentiation Points |
| H-2 | ~8.8 ppm (d) | 8.9 - 9.1 ppm (dd) | The multiplicity and coupling constants of the protons on the pyridine ring will differ significantly due to the relative positions of the substituents. |
| H-3 | ~7.6 ppm (d) | 7.5 - 7.7 ppm (dd) | |
| H-5 | ~8.7 ppm (d) | 8.6 - 8.8 ppm (s) | The proton at the 5-position in the 7-chloro isomer is expected to be a singlet, a key distinguishing feature. |
| H-7 | ~8.2 ppm (dd) | - | |
| H-8 | ~8.9 ppm (d) | 8.1 - 8.3 ppm (s) | The chemical shift and multiplicity of the H-8 proton will be markedly different. |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | This compound (Predicted) | 7-Chloro-6-nitroquinoline (Predicted) | Key Differentiation Points |
| C-2 | ~150 ppm | 151 - 153 ppm | While some chemical shifts may be similar, the overall pattern of signals will be unique to each isomer. |
| C-4 | ~145 ppm | 136 - 138 ppm | The chemical shift of the carbon bearing the chlorine atom will be a significant point of comparison. |
| C-6 | ~148 ppm | 145 - 147 ppm | The position of the nitro group will have a distinct effect on the chemical shifts of the carbons in the benzene ring. |
| C-7 | ~125 ppm | ~135 ppm | |
| C-8a | ~149 ppm | 147 - 149 ppm |
Table 3: Comparative Mass Spectrometry Data
| Analysis | This compound | Isomeric Impurities (e.g., 7-Chloro-6-nitroquinoline) | Key Differentiation Points |
| Molecular Ion (M+) | Expected at m/z 208 (and M+2 at m/z 210 in ~3:1 ratio due to ³⁵Cl/³⁷Cl) | Same as this compound | High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. |
| Key Fragments | Loss of NO₂ (m/z 162), loss of Cl (m/z 173), loss of CO (from nitro group), and subsequent fragmentations. | While the molecular ion will be the same, the relative abundances of fragment ions may differ based on the stability of the resulting fragments, which is influenced by substituent positions. |
Table 4: Comparative IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Key Functional Group Identification |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the aromatic quinoline core. |
| C=N and C=C Stretch | 1600-1450 | Characteristic of the quinoline ring system. |
| Asymmetric NO₂ Stretch | ~1530 | Strong and characteristic absorption for the nitro group. |
| Symmetric NO₂ Stretch | ~1350 | Strong and characteristic absorption for the nitro group. |
| C-Cl Stretch | 850-750 | Confirms the presence of the chloro substituent. |
Experimental Protocols
Detailed and consistent experimental protocols are vital for reproducible and comparable results.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[2]
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique for this type of molecule, which will primarily yield the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of C₉H₅ClN₂O₂. The high mass accuracy of HRMS allows for the confident determination of the elemental composition.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mandatory Visualizations
The following diagrams illustrate key aspects of the validation process and the potential biological context of this compound derivatives.
Caption: Experimental workflow for the synthesis and structural validation.
Caption: Relationship between analytical techniques and structural information.
Caption: Hypothetical signaling pathway of a this compound derivative.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-6-nitroquinoline Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cross-reactivity profiles of kinase inhibitors theoretically derived from a 4-Chloro-6-nitroquinoline scaffold. Due to the limited availability of public data on kinase inhibitors synthesized directly from this compound, this guide will utilize data from structurally related and well-characterized 4-anilinoquinoline and 4-anilinoquinazoline compounds. This approach serves to illustrate the fundamental principles and methodologies of cross-reactivity profiling for this important class of kinase inhibitors.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Its ability to mimic the adenine region of ATP allows for competitive inhibition at the kinase active site. However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge in achieving inhibitor selectivity.[1] Understanding the cross-reactivity profile of a kinase inhibitor is therefore paramount, as off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2]
This guide provides a framework for evaluating the selectivity of kinase inhibitors derived from substituted quinolines, with a focus on data presentation, detailed experimental methodologies, and the visualization of relevant biological pathways and experimental workflows.
Comparative Cross-Reactivity Data
The following tables summarize the in vitro inhibitory activity (IC50 in nM) of representative 4-anilinoquinoline and 4-anilinoquinazoline-based kinase inhibitors against a panel of selected kinases. This data, compiled from various public sources, is intended for comparative purposes to illustrate how the cross-reactivity of this class of compounds is typically presented. It is important to note that assay conditions can vary between studies, which may affect absolute IC50 values.
| Kinase Target | Compound A (Representative Anilino-Quinoline) IC50 (nM) | Compound B (Representative Anilino-Quinazoline) IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| EGFR | 15 | 1 | 5 |
| VEGFR2 | 250 | 80 | 10 |
| ABL1 | >10,000 | 500 | 20 |
| SRC | 750 | 150 | 15 |
| CDK2 | >10,000 | >10,000 | 8 |
| p38α | >10,000 | >10,000 | 25 |
Table 1: Comparative inhibitory activity of representative kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
| Kinase Target | Compound C (Hypothetical 4-Anilino-6-nitroquinoline Derivative) % Inhibition @ 1µM |
| EGFR | 95% |
| VEGFR2 | 78% |
| SRC | 65% |
| LCK | 55% |
| FYN | 48% |
| YES | 42% |
| ABL1 | 25% |
| AURKA | 10% |
Table 2: Illustrative single-point inhibition data for a hypothetical 4-anilino-6-nitroquinoline derivative against a selection of kinases. This format is often used in initial high-throughput screening to identify potential on- and off-targets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity profiling data. Below are protocols for key experiments commonly employed in the characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[3]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Radiometric Kinase Assay
This classic method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[1]
Materials:
-
Recombinant kinase
-
Substrate (protein or peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compound in DMSO
-
P81 phosphocellulose paper or filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the kinase, the substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stopping and Washing: Spot the reaction mixture onto P81 paper and wash multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value as described for the luminescence-based assay.
Protocol 3: Broad-Panel Kinome Screening (e.g., KINOMEscan™)
This competitive binding assay assesses the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.[2]
Principle: The assay measures the amount of kinase that remains bound to an immobilized ligand in the presence of a test compound. The amount of bound kinase is quantified, often by qPCR of a DNA tag conjugated to the kinase.[4]
Procedure (Generalized):
-
A test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.
-
After an incubation period to reach equilibrium, unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Results are typically reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from full dose-response curves.[5]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the implications of cross-reactivity data.
Caption: EGFR and VEGFR signaling pathways targeted by quinoline-based inhibitors.
Caption: Experimental workflow for kinase inhibitor synthesis and profiling.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While specific cross-reactivity data for its direct derivatives are not widely available, the principles of kinase inhibitor profiling, as illustrated with related compounds, provide a clear roadmap for their evaluation. A thorough understanding and application of diverse in vitro kinase assays, coupled with broad-panel screening, are essential to elucidate the selectivity profile of any new chemical entity. This comprehensive approach enables the identification of potent and selective kinase inhibitors, a critical step in the development of safer and more effective targeted therapies.
References
A Comparative Guide to the Synthetic Routes of Substituted 4-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine. The continued emergence of drug resistance necessitates the development of novel and efficient synthetic strategies to access diverse analogs for drug discovery programs. This guide provides a comparative analysis of the most prominent synthetic routes to substituted 4-aminoquinolines, offering a comprehensive overview of their methodologies, performance metrics, and detailed experimental protocols.
At a Glance: Comparison of Key Synthetic Strategies
The selection of an appropriate synthetic route to a target 4-aminoquinoline derivative is contingent on several factors, including the desired substitution pattern, scale of the reaction, and the availability of starting materials. The following table summarizes the key characteristics of the major synthetic methodologies.
| Synthetic Route | Starting Materials | Key Features & Scope | Typical Yields | Typical Reaction Time | Typical Temperature (°C) |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinolines, Amines | Most direct and widely used method. Scope is dependent on the availability of substituted 4-chloroquinolines.[1] | Good to Excellent (70-95%)[1][2] | 20 min - >24 h | 120 - 180 (Conventional), 140 - 180 (Microwave)[1][2] |
| Conrad-Limpach Synthesis | Anilines, β-Ketoesters | Two-step process involving enamine formation and high-temperature cyclization to form 4-hydroxyquinolines, which are precursors to 4-aminoquinolines.[3][4] | Moderate to Good (up to 95% for cyclization)[5] | 2 - 4 h (Enamine), 30 - 60 min (Cyclization)[3] | RT - Reflux (Enamine), ~250 (Cyclization)[3][4] |
| Gould-Jacobs Reaction | Anilines, Alkoxymethylenemalonates | Multi-step sequence involving condensation, thermal cyclization, saponification, and decarboxylation to yield 4-hydroxyquinolines.[6][7] Effective for anilines with electron-donating groups.[6] | Moderate (e.g., 47% with microwave)[8] | 1 - 2 h (Condensation), 30 - 60 min (Cyclization)[9] | 100 - 130 (Condensation), ~250 (Cyclization)[9] |
| Combes Quinoline Synthesis | Anilines, β-Diketones | Acid-catalyzed condensation and cyclization to directly form substituted quinolines.[10] | Varies | Varies | Varies |
| Friedländer Annulation | o-Aminoaryl Aldehydes/Ketones, Carbonyl compounds with α-methylene group | Acid or base-catalyzed condensation to form quinoline derivatives.[11] | Varies | Varies | Varies |
| Camps Cyclization | o-Acylaminoacetophenones | Base-catalyzed intramolecular cyclization to yield hydroxyquinolines.[12] | Varies | Varies | Varies |
| Palladium-Catalyzed Amination | 4-Haloquinolines, Amines | Milder alternative to traditional SNAr, good for a broad range of amines.[2][13] | Moderate to Good | 4 h | 140[2] |
| Microwave-Assisted Synthesis | 4-Chloroquinolines, Amines | Significantly reduces reaction times and often improves yields compared to conventional heating.[1][2][14] | High (80-95%)[1][2] | 20 - 30 min[1][2] | 140 - 180[1][2] |
Visualizing the Pathways: Synthetic Strategies and Workflows
To better illustrate the relationships and steps involved in these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Overview of major synthetic routes to 4-aminoquinolines.
Caption: Typical workflow for SNAr reactions.
Caption: Key steps in the Conrad-Limpach synthesis.
Detailed Experimental Protocols
The following sections provide detailed, representative experimental protocols for the key synthetic methods discussed.
Nucleophilic Aromatic Substitution (SNAr) - Conventional Heating
This protocol describes the synthesis of a 4-aminoquinoline derivative by the direct reaction of a 4-chloroquinoline with an amine.
Materials:
-
7-substituted-4-chloroquinoline (1.0 eq)
-
Amine (e.g., N,N-dimethylethane-1,2-diamine) (2.0 eq)
-
Dichloromethane
Procedure:
-
A mixture of the 7-substituted-4-chloroquinoline (2.5 mmol) and the amine (5.0 mmol) is heated to 120-130 °C.[15]
-
The reaction mixture is maintained at this temperature for 6-8 hours with continuous stirring.[15]
-
After cooling to room temperature, the mixture is taken up in dichloromethane.[15]
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr) - Microwave-Assisted
This protocol highlights the significant rate enhancement achieved using microwave irradiation for the SNAr reaction.
Materials:
-
4,7-Dichloroquinoline (1.0 eq)
-
Amine (primary, secondary, or aniline) (1.0 - 1.5 eq)[16]
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave reactor vial, combine 4,7-dichloroquinoline, the amine, and DMSO.[1][2] If an aniline is used, a strong base like sodium hydroxide may be required.[1][2]
-
Seal the vial and subject it to microwave irradiation at 140-180 °C for 20-30 minutes.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be isolated by precipitation upon addition of water, followed by filtration. Further purification can be achieved by recrystallization.
Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This two-step procedure is a classic method for constructing the quinoline core, which can then be converted to the desired 4-amino derivative.
Step 1: Enamine Formation Materials:
-
Aniline (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Solvent (e.g., ethanol)
-
Catalytic weak acid (e.g., glacial acetic acid)[3]
Procedure:
-
In a round-bottom flask, dissolve the aniline and β-ketoester in the chosen solvent.[3]
-
Add a catalytic amount of a weak acid.[3]
-
Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation.[3]
-
Monitor the reaction by TLC; it is typically complete within 2-4 hours.[3]
-
Cool the mixture and remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.[3]
Step 2: Thermal Cyclization Materials:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the intermediate in the high-boiling solvent.[3]
-
Heat the mixture with stirring to approximately 250-260 °C and maintain this temperature for 30-60 minutes.[3]
-
Monitor the cyclization by TLC.
-
Cool the mixture to room temperature, which should cause the 4-hydroxyquinoline to precipitate.[5]
-
Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.[5]
-
The crude product can be purified by recrystallization.
Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
This multi-step synthesis offers a versatile route to a variety of substituted 4-hydroxyquinolines.
Step 1: Condensation Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.0-1.2 eq)[9]
Procedure:
-
In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate.[9]
-
Heat the mixture at 100-130 °C for 1-2 hours.[9]
-
Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.[9]
Step 2: Thermal Cyclization Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling solvent (e.g., diphenyl ether)[9]
Procedure:
-
Dissolve the intermediate in the high-boiling solvent and heat to a vigorous reflux (around 250 °C) for 30-60 minutes.[9]
-
Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxyquinoline product.[9]
Step 3 & 4: Saponification and Decarboxylation Materials:
-
4-Hydroxy-3-carboethoxyquinoline
-
Aqueous sodium hydroxide solution (e.g., 10% w/v)[9]
-
Concentrated hydrochloric acid
Procedure:
-
Suspend the product from Step 2 in the NaOH solution and heat to reflux for 1-2 hours.[9]
-
Cool the mixture and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid.[9]
-
Collect the solid by filtration, wash with cold water, and dry.[9]
-
Heat the dried acid to its melting point until carbon dioxide evolution ceases to afford the final 4-hydroxyquinoline.
Palladium-Catalyzed Dehydrogenative Aromatization
A modern approach for the synthesis of 4-aminoquinolines from dihydroquinolinones.
Materials:
-
2,3-Dihydroquinolin-4(1H)-one (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (catalyst)[2]
-
Copper(II) acetate (Cu(OAc)2) (oxidant)[2]
-
1,10-Phenanthroline (ligand)[2]
-
Pivalic acid (solvent)[2]
Procedure:
-
To a reaction vessel, add the 2,3-dihydroquinolin-4(1H)-one, amine, Pd(OAc)2, Cu(OAc)2, 1,10-phenanthroline, and pivalic acid.[2]
-
Heat the mixture at 140 °C for 4 hours under an oxygen atmosphere (e.g., using an oxygen balloon).[2]
-
After cooling, the reaction mixture is worked up using standard extractive procedures.
-
The crude product is purified by column chromatography.
Conclusion
The synthesis of substituted 4-aminoquinolines is a well-established field with a diverse array of methodologies. Classical methods such as the Conrad-Limpach and Gould-Jacobs reactions remain valuable for the construction of the core quinoline ring system, particularly for accessing 4-hydroxyquinoline precursors. However, for the direct introduction of the amino group, nucleophilic aromatic substitution on readily available 4-chloroquinolines is often the most efficient approach. Modern advancements, particularly the use of microwave irradiation and palladium catalysis, have significantly improved the efficiency, speed, and scope of these transformations, offering greener and more versatile alternatives for the synthesis of this important class of compounds. The choice of the optimal synthetic route will ultimately be guided by the specific substitution pattern of the target molecule, the desired scale of the synthesis, and the availability of starting materials and reagents.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 8. ablelab.eu [ablelab.eu]
- 9. benchchem.com [benchchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents | Scilit [scilit.com]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
The Positional Isomerism of the Nitro Group: A Decisive Factor in Biological Activity
A Comparative Guide for Researchers in Drug Discovery
The introduction of a nitro group (NO₂) is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. Its strong electron-withdrawing nature and ability to participate in redox reactions can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] However, the precise placement of the nitro group on a molecular scaffold is not a trivial matter. The ortho, meta, and para positions on an aromatic ring can lead to vastly different biological outcomes. This guide provides a comparative analysis of how the nitro group's position influences biological activity, supported by experimental data and detailed protocols.
The Electronic Influence of Nitro Group Positioning
The biological activity of nitro-aromatic compounds is intrinsically linked to their electronic properties, which are dictated by the position of the nitro group. The nitro group exerts a strong electron-withdrawing effect through two primary mechanisms: the inductive effect (a through-bond polarization) and the resonance effect (delocalization of electrons across the π-system).
-
Ortho and Para Positions: In these positions, both the inductive and resonance effects work in concert, leading to a significant decrease in electron density on the aromatic ring. This can enhance the molecule's ability to act as an electrophile and interact with nucleophilic residues in biological targets.
-
Meta Position: When in the meta position, the nitro group's electron-withdrawing influence is primarily due to the inductive effect, as the resonance effect does not extend to this position.[4] This results in a different electron distribution compared to the ortho and para isomers, which can alter the molecule's reactivity and binding affinity.
Case Study 1: Anti-Inflammatory Activity of Nitrochalcones
A study on a series of nitro-containing chalcones revealed a clear dependence of their anti-inflammatory activity on the position of the nitro group. The ortho-substituted chalcone exhibited the highest activity, even surpassing the reference drug indomethacin in some cases.[5]
Comparative Anti-Inflammatory Activity Data
| Compound ID | Nitro Group Position (Ring A) | Nitro Group Position (Ring B) | Anti-inflammatory Activity (% inhibition) |
| 2 | Ortho | - | 71.17 ± 1.66 |
| 3 | Meta | - | Not significant |
| 4 | Para | - | Notable activity |
| 5 | - | Ortho | 80.77 ± 2.82 |
| 6 | - | Meta | Not significant |
| 7 | - | Para | Notable activity |
| 9 | Ortho | Meta | 61.08 ± 2.06 |
| Indomethacin | - | - | ~70-80 (Reference) |
Data extracted from a study on nitrochalcones' anti-inflammatory effects.[5]
Experimental Protocol: TPA-Induced Mouse Ear Edema Model
This protocol is a standard method for evaluating the topical anti-inflammatory activity of compounds.
-
Animal Handling: Male CD-1 mice (25-30 g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Compound Application: The test compounds (nitrochalcone isomers) and the reference drug (indomethacin) are dissolved in a vehicle (e.g., acetone) and applied topically to the right ear shortly after TPA application.
-
Evaluation of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular section of both ears is removed using a punch biopsy. The weight of the ear punches is measured.
-
Calculation of Inhibition: The anti-inflammatory effect is calculated as the percentage inhibition of edema in the treated group compared to the control group (TPA alone).
Case Study 2: Antitubercular Activity of Nitroimidazoles
In the development of antitubercular agents, the position of the nitro group on the imidazole ring has been shown to be a critical determinant of activity. For instance, derivatives with the nitro group at the 5-position of the imidazole ring are significantly less active (from two to two thousand times) than their corresponding 4-nitroimidazole isomers.[6]
Comparative Antitubercular Activity
| Compound Class | Nitro Group Position | Relative Activity |
| Nitroimidazole Derivative | 4-position | High |
| Nitroimidazole Derivative | 5-position | Low to Very Low |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Strain and Culture Preparation: A pure culture of Mycobacterium tuberculosis is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to the mid-logarithmic phase.
-
Compound Dilution: The test compounds are serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.
-
Incubation: The microplate is incubated at 37°C for a period of 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye (e.g., resazurin).
Broader Implications and Structure-Activity Relationships
The observations from these case studies are not isolated. A recurring theme in the literature is the profound impact of nitro group positioning on a wide range of biological activities, from mutagenicity to antimicrobial and anticancer effects.
-
Mutagenicity of Nitro-Aromatic Compounds: For some polycyclic aromatic hydrocarbons, isomers with the nitro group positioned along the longest axis of the molecule exhibit higher mutagenicity.[7]
-
Antibacterial Activity of Nitrofurans: The presence of the nitro group at the C-5 position of the furan ring is considered essential for the antibacterial activity of nitrofurans.[6] Translocating the nitro group to other positions can lead to a decrease in activity.[6]
-
Anticancer Activity: In certain benzopyran structures, a nitro group at the C3 position has been found to enhance their antitumoral effects.[3][4]
Conclusion
The strategic placement of a nitro group is a critical consideration in drug design. As demonstrated by the presented case studies, a simple shift in the nitro group's position from ortho to meta to para can dramatically alter a compound's biological activity. This is largely attributable to the changes in the molecule's electronic properties, which in turn affect its interaction with biological targets. Therefore, a thorough evaluation of positional isomers is paramount in the early stages of drug discovery to optimize efficacy and minimize potential off-target effects. Researchers and drug development professionals should consider the synthesis and comparative testing of all three positional isomers to fully elucidate the structure-activity relationship and identify the most promising candidates for further development.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of 4-Chloro-6-nitroquinoline Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 4-Chloro-6-nitroquinoline, a key intermediate in pharmaceutical synthesis, is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). During its synthesis, primarily through the nitration of 4-chloroquinoline, the formation of positional isomers is a common challenge. This guide provides a comprehensive comparison of the primary analytical techniques used for the isomeric purity analysis of this compound, offering supporting experimental data and detailed methodologies to aid in method selection and implementation.
Introduction to Isomeric Impurities
The electrophilic nitration of 4-chloroquinoline can yield a mixture of isomers, with the desired this compound being the major product. However, the formation of 4-chloro-5-nitroquinoline and 4-chloro-8-nitroquinoline as significant impurities can occur due to the directing effects of the chloro-substituent and the quinoline ring nitrogen. The separation and quantification of these closely related isomers are essential for process optimization and quality control.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for the analysis of isomeric purity. The choice of the most suitable method depends on the specific analytical requirements, including the volatility and thermal stability of the analytes, required sensitivity, and the need for structural confirmation.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and NMR for the analysis of this compound and its common isomers.
| Parameter | HPLC-UV | GC-MS | ¹H NMR / ¹³C NMR |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometric detection. | Differentiation of isomers based on the unique magnetic environments of their atomic nuclei. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Provides detailed structural information for unambiguous identification of isomers. |
| Resolution | Excellent resolution of positional isomers can be achieved with optimized column and mobile phase. | Capillary GC columns offer very high resolution for complex mixtures. | Distinct chemical shifts and coupling patterns allow for clear differentiation. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. | High sensitivity, often in the pg to fg range, especially in Selected Ion Monitoring (SIM) mode. | Generally lower sensitivity compared to chromatographic methods. |
| Analysis Time | Typically 15-30 minutes per sample. | Can be faster, often in the range of 10-20 minutes per sample. | Acquisition times can vary from minutes to hours depending on the required sensitivity and resolution. |
| Key Advantages | Robust, versatile, and widely available. | High sensitivity and provides molecular weight and fragmentation data for structural confirmation. | Provides definitive structural elucidation and can be used for quantification (qNMR). |
| Key Disadvantages | Does not inherently provide molecular weight information without a mass spectrometer. | Limited to thermally stable and volatile compounds. | Lower throughput and requires higher sample concentrations. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and facilitate method transfer.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the effective separation and quantification of this compound and its positional isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance monitored at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesis product in methanol. Dilute to a working concentration of 50-100 µg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Expected Chromatographic Data (Illustrative)
| Compound | Retention Time (min) | Resolution (Rs) |
| 4-Chloro-8-nitroquinoline | 8.5 | - |
| 4-Chloro-5-nitroquinoline | 9.8 | > 2.0 |
| This compound | 11.2 | > 2.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This technique is suitable for the analysis of this compound, assuming sufficient volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 250 °C.
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 50-300.
-
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
Expected GC-MS Data (Illustrative)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 4-Chloro-8-nitroquinoline | 10.1 | 208, 178, 162, 127 |
| 4-Chloro-5-nitroquinoline | 10.5 | 208, 178, 162, 127 |
| This compound | 10.9 | 208, 178, 162, 127 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the definitive identification of the isomers.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7 mL of the deuterated solvent.
Expected NMR Data (Illustrative Chemical Shifts in δ, ppm)
| Position | This compound | 4-Chloro-5-nitroquinoline | 4-Chloro-8-nitroquinoline |
| ¹H NMR | |||
| H-2 | ~8.8 (d) | ~8.9 (d) | ~8.9 (d) |
| H-3 | ~7.6 (d) | ~7.7 (d) | ~7.6 (d) |
| H-5 | ~8.9 (d) | - | ~8.2 (dd) |
| H-7 | ~8.4 (dd) | ~8.0 (t) | ~7.8 (t) |
| H-8 | ~8.2 (d) | ~8.5 (dd) | - |
| ¹³C NMR | |||
| C-2 | ~151 | ~152 | ~151 |
| C-3 | ~123 | ~124 | ~123 |
| C-4 | ~143 | ~144 | ~142 |
| C-4a | ~149 | ~150 | ~149 |
| C-5 | ~125 | ~135 (C-NO₂) | ~128 |
| C-6 | ~147 (C-NO₂) | ~122 | ~126 |
| C-7 | ~129 | ~132 | ~130 |
| C-8 | ~121 | ~128 | ~148 (C-NO₂) |
| C-8a | ~146 | ~145 | ~147 |
Visualization of Workflows and Relationships
The following diagrams illustrate the synthesis pathway leading to isomeric impurities and the logical workflow for their analysis.
Caption: Synthesis of this compound and formation of isomeric impurities.
Caption: Logical workflow for the isomeric purity analysis of this compound.
Conclusion
The selection of an appropriate analytical method for the isomeric purity of this compound is crucial for ensuring product quality.
-
HPLC-UV stands out as a robust and versatile technique for routine quality control, offering excellent separation of the key positional isomers.
-
GC-MS provides a highly sensitive and specific alternative, particularly valuable for identifying and quantifying volatile impurities, provided the analyte is thermally stable.
-
NMR spectroscopy is the definitive tool for structural elucidation and is essential for the unambiguous identification of each isomer, especially during process development and for reference standard characterization.
A combination of these techniques provides a comprehensive approach to the isomeric purity analysis of this compound, ensuring the production of high-quality material for pharmaceutical development.
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-6-nitroquinoline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 4-Chloro-6-nitroquinoline, a compound utilized in various research applications, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, step-by-step information to ensure its safe management from use to final disposal, aligning with the highest standards of laboratory practice.
Core Principles of Chemical Waste Management
The disposal of this compound is governed by national and local regulations for hazardous waste.[1][2] It is imperative to handle this compound as a hazardous substance and to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The overarching principle is that chemical waste must be managed in a way that protects human health and the environment.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Handling: Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] All handling should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
2. Waste Segregation: A Critical Step Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste must be collected separately from other waste streams.
-
Halogenated Waste: As a chlorinated compound, it must be disposed of in a designated container for halogenated organic waste.[4] Do not mix it with non-halogenated waste, as this can complicate the disposal process and increase costs.[4]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated consumables like weigh boats or paper towels) and liquid waste (e.g., solutions containing the compound) in separate, clearly labeled containers.
3. Container Management: Use only compatible, properly sealed, and clearly labeled containers for waste collection.[4][5]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]
-
Condition: Ensure the container is in good condition and the cap is securely tightened to prevent leaks or spills.[5]
4. Storage of Waste: Store the waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.[4]
5. Arranging for Disposal: Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.[1][3] Never dispose of this compound down the drain or in the regular trash.[1][4]
6. Decontamination of Empty Containers: Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.[6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [7] |
| Molecular Weight | 208.6 g/mol | [8] |
| Purity | 95% | [7] |
| CAS Number | 13675-94-0 | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 4-Chloro-6-nitro-quinoline | 13675-94-0 [sigmaaldrich.com]
- 8. This compound - [sigmaaldrich.com]
Essential Safety and Operational Guide for 4-Chloro-6-nitroquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-6-nitroquinoline. The information is targeted towards researchers, scientists, and professionals in drug development. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on data for structurally similar compounds, including other quinoline derivatives and halogenated nitroaromatic compounds. It is imperative to handle this compound with caution and to supplement this guide with your institution's specific safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Must be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield is recommended when there is a higher risk of splashing.[1][2][3][4] |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls. | A lab coat should be worn to protect against incidental contact. For larger quantities or tasks with a higher risk of exposure, impervious coveralls are recommended.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Select gloves based on chemical compatibility and breakthrough time. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust or vapors, especially outside of a fume hood.[2][3] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following table outlines the initial steps to take in case of exposure or a spill.
| Emergency Situation | Immediate Action Required |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
| Spill | Evacuate the area. For minor spills, use an inert absorbent material to contain the spill. For major spills, contact your institution's emergency response team.[7][8] |
Operational and Disposal Plans
Handling and Storage
-
Handling : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[1][2]
-
Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.
Spill Cleanup Protocol
For a minor spill of this compound:
-
Evacuate and Ventilate : Alert others in the area and ensure adequate ventilation.[8]
-
Don PPE : Wear the appropriate personal protective equipment as outlined in the table above.[8]
-
Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[7][8]
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste : Label the waste container and dispose of it according to your institution's hazardous waste procedures.[9]
For major spills, evacuate the area and contact your institution's emergency response team immediately.[7]
Waste Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[9]
-
Segregation : Collect all chemical waste in a designated, compatible, and clearly labeled hazardous waste container.[9]
-
Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[9]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area.
-
Disposal : Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this chemical down the drain or in the regular trash.[9]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the immediate response to an exposure event.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for Exposure Incidents.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. hsa.ie [hsa.ie]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
